Neohesperidin
Description
Neohesperidin is a natural product found in Citrus maxima, Citrus wilsonii, and other organisms with data available.
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKVCXINMKCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13241-33-3 | |
| Record name | Neohesperidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hesperetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 °C | |
| Record name | Hesperetin 7-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stability and Degradation Kinetics of Neohesperidin
Forced Degradation Studies
Forced degradation studies on neohesperidin (B1678168) have been conducted to understand its behavior under various stress conditions, providing valuable insights into its inherent stability and informing appropriate storage and handling procedures. ijpsonline.comijpsonline.com Significant degradation has been observed under certain conditions, leading to the formation of various degradation products. ijpsonline.comijpsonline.com
Acid Hydrolysis Susceptibility
This compound is reported to be highly susceptible to degradation under acidic conditions. ijpsonline.comijpsonline.com Studies using high-performance thin-layer chromatography (HPTLC) showed that under acid-induced degradation conditions, the percentage recovery of this compound was found to be very low, indicating extensive degradation. ijpsonline.comijpsonline.com Degradant peaks were observed at specific retention factors (Rf) in chromatograms, suggesting the formation of degradation products. ijpsonline.com While specific kinetic parameters for this compound acid hydrolysis are not extensively detailed in the provided snippets, studies on its derivative, this compound dihydrochalcone (B1670589) (NHDC), indicate that its stability is pH-dependent, with maximum stability generally observed in the pH range of 2–6. oup.comresearchgate.net The degradation of NHDC under acidic conditions has been reported to follow pseudo-first order kinetics. oup.com
| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |
| Acid Hydrolysis | Significant degradation | 0 % ijpsonline.comijpsonline.com | 0.76 and 0.95 ijpsonline.com |
Base Hydrolysis Susceptibility
Similar to acidic conditions, this compound is also highly susceptible to degradation under basic hydrolysis. ijpsonline.comijpsonline.com Forced degradation studies have shown a very low percentage recovery of this compound when subjected to base-induced degradation. ijpsonline.comijpsonline.com The presence of distinct degradant peaks in chromatographic analysis further confirms the breakdown of this compound in basic environments. ijpsonline.com While direct kinetic data for this compound base hydrolysis is limited in the provided results, the high degree of degradation observed indicates that basic conditions are detrimental to its stability.
| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |
| Base Hydrolysis | Significant degradation | 0 % ijpsonline.comijpsonline.com | 0.58 and 0.95 ijpsonline.com |
Oxidative Stress-Induced Degradation
This compound appears to be less susceptible to oxidative degradation compared to acid and base hydrolysis. ijpsonline.comijpsonline.com Studies have reported a higher percentage recovery of this compound under oxidative stress conditions than under acidic or basic conditions, although some degradation still occurs. ijpsonline.comijpsonline.com The presence of a degradant peak indicates the formation of oxidation products. ijpsonline.com
| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |
| Oxidative Stress | Less susceptible degradation | 88.1 % ijpsonline.comijpsonline.com | 0.96 ijpsonline.com |
Photolytic Degradation under UV Radiation
Exposure to UV radiation can induce the degradation of this compound. Studies have shown moderate degradation of this compound under photolytic conditions when exposed to UV radiation. ijpsonline.com A degradant peak is observed, indicating the formation of photolytic degradation products. ijpsonline.com The extent of photodegradation can be influenced by factors such as wavelength and exposure time. mdpi.com
| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |
| Photolytic (UV Radiation) | Moderate degradation | 59.9 % ijpsonline.com | 0.95 ijpsonline.com |
Thermal Degradation (Dry Heat)
Thermal stress under dry heat also contributes to the degradation of this compound. Studies have indicated moderate degradation of this compound when subjected to dry heat. ijpsonline.com A degradant peak is observed under these conditions, suggesting the formation of thermal degradation products. ijpsonline.com The rate of thermal degradation is generally temperature-dependent. scielo.brmdpi.com
| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |
| Thermal (Dry Heat) | Moderate degradation | 48.8 % ijpsonline.com | 0.94 ijpsonline.com |
Hydrolytic Induced Degradation
Hydrolytic induced degradation, likely referring to degradation in the presence of water under neutral conditions, shows that this compound is less susceptible under these conditions compared to acid or base hydrolysis. ijpsonline.comijpsonline.com A high percentage recovery of this compound has been reported under water-induced degradation, although a degradant peak is still observed. ijpsonline.comijpsonline.com This suggests that while bulk degradation is minimal, some transformation can still occur in the presence of water.
| Condition | Observation | Percentage Recovery of this compound | Degradant Peaks (Rf) |
| Hydrolytic Induced | Less susceptible degradation | 97.6 % ijpsonline.comijpsonline.com | 0.97 ijpsonline.com |
Degradation Product Identification and Characterization
The degradation of this compound dihydrochalcone by human intestinal microbiota has been studied, revealing several degradation products. In vitro studies using human fecal slurries showed the conversion of this compound dihydrochalcone to 3-(3-hydroxy-4-methoxyphenyl)propionic acid or 3-(3,4-dihydroxyphenyl)propionic acid under anoxic conditions. Two transient intermediates identified were hesperetin (B1673127) dihydrochalcone 4'-β-D-glucoside and hesperetin dihydrochalcone researchgate.netacs.org. This suggests a degradation pathway where this compound dihydrochalcone is initially deglycosylated to hesperetin dihydrochalcone 4'-β-D-glucoside, followed by further conversion to the aglycon hesperetin dihydrochalcone researchgate.netacs.org. The hesperetin dihydrochalcone is then hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol (B13840) researchgate.netacs.org.
Forced degradation studies on this compound itself using high-performance thin-layer chromatography (HPTLC) under various stress conditions (acid hydrolysis, base hydrolysis, oxidative stress, hydrolytic degradation, photolytic degradation, and dry heat) also indicated the formation of degradant peaks ijpsonline.com. This compound showed significant degradation under acid and base hydrolysis, with lower degradation observed under hydrolytic and oxidative conditions, and moderate degradation under dry heat and UV radiation ijpsonline.com.
Factors Influencing Stability
pH and Temperature Effects in Aqueous Solutions
The stability of this compound dihydrochalcone in aqueous solutions is significantly affected by pH and temperature researchgate.netresearchgate.net. Accelerated stability studies on diluted aqueous solutions of this compound dihydrochalcone at various pH values (0.5 to 6.0) and temperatures (50, 70, and 90 °C) demonstrated that the degradation follows first-order kinetics and is pH-dependent researchgate.netpsu.eduedpsciences.org. Maximum stability for this compound dihydrochalcone in aqueous solutions was observed around pH 4.5 researchgate.netpsu.eduedpsciences.org. At 20 °C and pH 4.5, the time required for a 10% decrease in the initial concentration of this compound dihydrochalcone was estimated to be 164 days edpsciences.orgnih.gov. Increasing the temperature generally increases the degradation rate researchgate.netnih.govresearchgate.net. For instance, at pH 4.5, the half-life of this compound dihydrochalcone decreased from 195 days at 50°C to 23 days at 90°C nih.gov.
Role of Solvents (e.g., Ethanol (B145695), Glycerol) on Stability
The presence of organic solvents like ethanol and glycerol (B35011) can influence the stability of this compound dihydrochalcone. Studies on the hydrolysis of this compound dihydrochalcone in water-ethanol and water-glycerol mixtures at elevated temperatures (70-90 °C) showed that the degradation followed pseudo-first order kinetics oup.com. The stability of this compound dihydrochalcone in these mixtures appeared to be related, at least in part, to the replacement of water by solvents with lower dielectric constants oup.com. Higher concentrations of ethanol generally led to longer half-lives of this compound dihydrochalcone oup.com. In glycerol solutions, a significant difference in half-life was primarily observed at the highest glycerol concentration tested oup.com. The changes in stability in ethanol-containing media could not be solely explained by differences in apparent pH and ionic strength oup.com.
Enzymatic Degradation by Microbial Systems
This compound can undergo enzymatic degradation by microbial systems. As mentioned in section 10.2, human intestinal microbiota can degrade this compound dihydrochalcone through a series of enzymatic steps, including deglycosylation and hydrolysis researchgate.netacs.orgnih.gov. Specific bacteria like Eubacterium ramulus and Clostridium orbiscindens have been studied for their ability to convert this compound dihydrochalcone and its intermediates acs.orgnih.gov. While E. ramulus and C. orbiscindens were not capable of converting this compound dihydrochalcone directly, E. ramulus could convert hesperetin dihydrochalcone 4'-β-D-glucoside to hesperetin dihydrochalcone and further to 3-(3-hydroxy-4-methoxyphenyl)propionic acid acs.orgnih.gov. Both species were capable of cleaving hesperetin dihydrochalcone to 3-(3-hydroxy-4-methoxyphenyl)propionic acid, a reaction shown to be catalyzed by the phloretin (B1677691) hydrolase from E. ramulus acs.orgnih.gov.
Strategies for Enhancing this compound Stability
Nanoencapsulation with Phospholipid/HP-β-CD Hybrid Nanosystems
Nanoencapsulation has emerged as a strategy to enhance the stability and bioavailability of compounds like this compound. A study developed a dual-carrier nano-liposomal system using phospholipid complexation and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion technologies to improve the solubility and stability of this compound mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. Two formulations, NH-PC (phospholipid complex) and NH-PC-CD (phospholipid/HP-β-CD hybrid), were fabricated mdpi.comresearchgate.netnih.gov. The phospholipid/HP-β-CD hybrid nanosystem (NH-PC-CD) demonstrated enhanced stability against enzymatic degradation in in vitro gastrointestinal simulations compared to the phospholipid complex (NH-PC) and free this compound mdpi.comresearchgate.netnih.gov. Storage stability assessments showed that the HP-β-CD-modified liposomes maintained consistent particle size and high encapsulation efficiency over a period of 30 days mdpi.comresearchgate.netmdpi.comnih.gov. This suggests that nanoencapsulation with phospholipid/HP-β-CD hybrid nanosystems can be an effective strategy for enhancing this compound stability.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 442439 |
| This compound dihydrochalcone | 30231 |
| Hesperetin dihydrochalcone 4'-β-D-glucoside | Not found |
| Hesperetin dihydrochalcone | 107633 |
| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | 69881 |
| 3-(3,4-dihydroxyphenyl)propionic acid | 60636 |
| Phloroglucinol | 609 |
| Ethanol | 702 |
| Glycerol | 753 |
| Hydroxypropyl-β-cyclodextrin | 6991590 |
| Phospholipid | (General term, no single CID) |
Interactive Data Tables
Due to the limitations of this format, interactive data tables cannot be directly generated. However, based on the search results, here are examples of data that could be presented in tables:
Table 1: Effect of Temperature on this compound Dihydrochalcone Half-Life at pH 4.5 (Based on data from nih.gov)
| Temperature (°C) | Half-life (days) |
| 50 | 195 |
| 70 | 62 |
| 90 | 23 |
Table 2: Effect of Ethanol Concentration on this compound Dihydrochalcone Half-Life (Qualitative based on oup.com)
| Ethanol Concentration (% w/w) | Relative Half-life |
| 0 | Shorter |
| 5 | Longer |
| 25 | Longer |
| 50 | Longest |
Table 3: Bioaccessibility of this compound Formulations in In Vitro Gastrointestinal Simulation (Based on data from mdpi.comresearchgate.netnih.gov)
| Formulation | Bioaccessibility (%) |
| Free this compound | 20.85 |
| NH-PC (Phospholipid Complex) | 58.52 |
| NH-PC-CD (Phospholipid/HP-β-CD Hybrid) | 66.35 |
This compound is a flavanone (B1672756) glycoside found naturally in citrus fruits, particularly bitter oranges ( Citrus aurantium ). nih.govatamanchemicals.comchemicalbook.com It is the 7-O-neohesperidose derivative of hesperetin. nih.govwikipedia.org While this compound itself is present in citrus, its derivative, this compound dihydrochalcone (NHDC), is an artificial sweetener produced by the catalytic hydrogenation of this compound. atamanchemicals.comfengchengroup.com This article focuses specifically on the stability and degradation kinetics of this compound and how encapsulation impacts its resistance to enzymatic degradation.
Impact of Encapsulation on Enzymatic Degradation Resistance
Encapsulation has emerged as a strategy to enhance the stability of Neohesperidin (B1678168), particularly against enzymatic degradation. This compound is known to have limitations such as poor aqueous solubility and instability under physiological conditions, which encapsulation aims to address. mdpi.com
Studies have explored the encapsulation of this compound within various delivery systems, such as liposomes. For instance, nano-liposomal systems, including phospholipid complexes (NH-PC) and phospholipid/hydroxypropyl-β-cyclodextrin hybrid systems (NH-PC-CD), have been developed to improve this compound's stability and bioaccessibility. mdpi.comnih.gov These engineered nanosystems demonstrated enhanced stability against enzymatic degradation in in vitro gastrointestinal simulations. mdpi.comnih.gov The NH-PC-CD formulation showed superior bioaccessibility (66.35%) compared to NH-PC (58.52%) and free this compound (20.85%), which was attributed to its enhanced stability against enzymatic degradation. mdpi.comnih.gov
Encapsulation within liposomes assembled from lecithin (B1663433) and cholesterol, further coated by a conjugated pectin-chitosan (P-CH) layer, has also shown promise in protecting this compound during simulated gastrointestinal digestion. tandfonline.com Uncoated liposomes retained only 20% of the this compound after 15 minutes in the gastric phase, whereas the coated liposomes retained 72% in the gastric phase and 78% in the intestinal phase. tandfonline.com This highlights the protective effect of the encapsulation matrix, particularly the outer coating, against the enzymatic environment of the digestive system.
The mechanism by which encapsulation enhances resistance to enzymatic degradation involves creating a physical barrier that reduces the interaction between the enzyme and the encapsulated this compound. This barrier can be provided by the encapsulating material, such as phospholipids, cyclodextrins, or biopolymer coatings like chitosan (B1678972) and pectin. mdpi.comtandfonline.com
Detailed research findings indicate that encapsulated this compound maintains better integrity when exposed to simulated enzymatic conditions compared to its free form. The enhanced stability is crucial for preserving the compound's bioactivity and improving its delivery to target sites. mdpi.comnih.govtandfonline.com
The following table summarizes some research findings on the impact of encapsulation on this compound stability during in vitro digestion:
| Formulation | Retention after Gastric Phase (15 min) | Retention after Intestinal Phase |
| Free this compound | Not specified in source | 20.85% (Bioaccessibility) mdpi.com |
| Uncoated Liposomes | 20% tandfonline.com | Not specified in source |
| NH-PC Liposomes | Not specified in source | 58.52% (Bioaccessibility) mdpi.com |
| NH-PC-CD Liposomes | Not specified in source | 66.35% (Bioaccessibility) mdpi.com |
| P-CH Coated Liposomes | 72% tandfonline.com | 78% tandfonline.com |
Note: Bioaccessibility values represent the percentage of the compound released and available for absorption after digestion, which is influenced by stability against enzymatic degradation.
These findings demonstrate that encapsulation significantly improves the resistance of this compound to enzymatic degradation, leading to higher retention and potential bioaccessibility in simulated gastrointestinal conditions. mdpi.comnih.govtandfonline.com
Advanced Extraction and Purification Methodologies for Neohesperidin
Modern Extraction Techniques
Several advanced extraction techniques have been explored for isolating neohesperidin (B1678168) from citrus sources. These methods often offer advantages over traditional solvent extraction, such as reduced processing time, lower energy consumption, and higher extraction efficiency. nih.gov
Microwave-Assisted Extraction (MAE) Parameters and Efficiency
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, accelerating the mass transfer of compounds from the matrix into the solvent. researchgate.net Key parameters influencing MAE efficiency include solvent characteristics, solvent volume, exposure time, temperature, particle size of the plant material, microwave power, and the type of equipment used. researchgate.net
Studies have demonstrated that MAE can be a more efficient method for extracting phenolic compounds, including flavonoids like this compound, compared to conventional methods like Soxhlet extraction. nih.govresearchgate.net For instance, research on extracting phenolic compounds from orange waste, which contained this compound, showed higher extraction yields with MAE using aqueous solutions of ethanol (B145695) or acetone (B3395972) compared to Soxhlet extraction. nih.gov Optimized MAE conditions using 50% ethanol at 75 °C for 10.8 minutes resulted in a yield of 20.2 g/100 g of orange waste on a dry basis. nih.gov Similarly, using 50% acetone at 75 °C for 15 minutes yielded 16.7 g/100 g of orange waste. nih.gov The efficiency of MAE is attributed to the rapid heating and disruption of plant cell walls caused by microwave energy, facilitating the release of intracellular compounds. researchgate.net
Ultrasound-Assisted Extraction (UAE) Approaches
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high temperatures and pressures. This phenomenon enhances mass transfer and improves the contact between the solvent and the plant matrix, leading to increased extraction efficiency. nih.govmdpi.com UAE is considered a simple, easy, and environmentally friendly technique that generally consumes less solvent and requires shorter extraction times compared to conventional methods. researchgate.netmdpi.com
Various approaches utilizing UAE have been applied to the extraction of this compound. Ultrasound-assisted aqueous two-phase extraction (UA-ATPE) has been explored for the simultaneous extraction and preliminary purification of this compound, along with other compounds like synephrine (B1677852) and naringin (B1676962), from Citrus aurantium L. fruitlets. mdpi.comnih.govresearchgate.net One study using UA-ATPE with an optimized system of 20.60% (w/w) K₂CO₃ and 27% (w/w) ethanol, a solvent-to-material ratio of 45.17:1, 120-mesh particle size, 50 °C extraction temperature, 30 minutes extraction time, and 80 W ultrasonic power achieved a this compound extraction yield of 89.27 mg/g. nih.govresearchgate.net This yield was reported to be over eight times higher than that obtained by conventional UAE using traditional solvents. nih.govresearchgate.net UAE via sonotrode has also been shown to significantly increase the recovery of phenolic compounds from orange by-products compared to conventional maceration. mdpi.com
Supercritical Fluid Extraction (SFE) Considerations and Applications
Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. jeires.com Supercritical fluids, such as supercritical carbon dioxide (SC-CO₂), possess high diffusivity and low viscosity, allowing for efficient penetration into the plant matrix and effective dissolution of target compounds. jeires.com SFE is considered a solvent-free and environmentally friendly alternative to conventional methods, offering advantages like superior selectivity, efficiency, and mild operating conditions, which are particularly beneficial for extracting thermolabile compounds. jeires.comnih.govresearchgate.net
For this compound extraction, SC-CO₂ is often used, sometimes with a co-solvent like ethanol to enhance the solubility of polar compounds. researchgate.netresearchgate.net Studies have investigated the effect of parameters such as extraction pressure, extraction time, and the concentration of ethanol as a co-solvent on the yield of this compound. researchgate.netresearchgate.net Increasing extraction pressure and extraction time have been shown to improve the extraction yield. researchgate.netresearchgate.net The addition of ethanol as an assistance solvent to SC-CO₂ also increased the extraction yield, with higher ethanol concentrations generally leading to better results. researchgate.netresearchgate.net One study reported an improvement in this compound extraction yield by about 162.22% compared to conventional ethanol extraction when using SFE with ethanol as an auxiliary solvent. researchgate.netresearchgate.net SFE has been successfully applied for the obtainment of flavonoids from pomelo peel, demonstrating its suitability for extracting compounds like this compound. researchgate.net
Deep Eutectic Solvents (DES) as Green Extraction Media
Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors and acceptors that have a melting point significantly lower than that of their individual components. mdpi.com DES are considered promising green and efficient solvents for the extraction of natural products, including flavonoids like this compound. mdpi.commdpi.commdpi-res.comdntb.gov.uanih.gov They offer advantages such as good biodegradability, sustainability, low toxicity, and the potential to replace traditional organic solvents. mdpi.comnih.gov
DES have been explored for the extraction of this compound from citrus fruits and peels. mdpi.commdpi.commdpi-res.com Tunable DES can be prepared by mixing different hydrogen-bond donors and acceptors. mdpi.com For instance, a study investigating the extraction of naringin, hesperidin (B1673128), and this compound from Aurantii Fructus found that betaine/ethanediol was a suitable extraction solvent. mdpi.com Another study developed a novel ethanolic two-phase system based on DES and an amphiphilic copolymer for the separation of naringin and this compound from pomelo peel, identifying a DES prepared from tetrabutylammonium (B224687) bromide and glycerol (B35011) as having optimal distribution efficiency for these compounds. mdpi.com DES-based methods have the potential to overcome some limitations of traditional methods, such as being time-consuming and having poor separation selectivity. mdpi.com
Optimization of Extraction Conditions
Optimizing the parameters of the chosen extraction technique is crucial to maximize the yield and purity of this compound. This often involves systematically studying the influence of various factors on the extraction process.
Response Surface Methodology (RSM) for Yield Maximization
Response Surface Methodology (RSM) is a statistical technique widely used for modeling and optimizing processes, including the extraction of bioactive compounds. researchgate.netsemanticscholar.org RSM allows for the evaluation of the effects of multiple factors and their interactions on response variables, such as extraction yield. semanticscholar.org By using experimental designs like central composite design or Box-Behnken design, RSM can determine the optimal conditions for maximizing the extraction yield with a reduced number of experiments compared to full factorial designs. nih.govsemanticscholar.orgmdpi.com
RSM has been extensively applied to optimize the extraction conditions for this compound from citrus sources using various techniques. For SFE, RSM has been used to identify the critical factors for maximum extraction yield, such as extraction pressure, extraction time, and the concentration of ethanol as an auxiliary solvent. researchgate.netresearchgate.netkoreascience.kr Optimization studies have shown that increasing these factors can improve the extraction yield of this compound. researchgate.netresearchgate.netkoreascience.kr In the context of UAE, RSM via Box-Behnken Design has been employed to optimize parameters like the concentration of salt and ethanol in aqueous two-phase systems, solvent-to-material ratio, particle size, temperature, time, and ultrasonic power to maximize the extraction yields of this compound and other compounds. nih.govresearchgate.net For MAE, RSM has been applied to optimize parameters such as temperature, process time, and the percentage of the extraction agent to maximize the extraction yield of phenolic compounds, including this compound, from orange waste. nih.govresearchgate.netmdpi.com These studies demonstrate the effectiveness of RSM in determining optimal extraction parameters for maximizing this compound yield. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.comkoreascience.krkribb.re.kroup.com
Here is a table summarizing some research findings on optimized extraction conditions and yields for this compound:
| Extraction Method | Source Material | Optimized Conditions | This compound Yield | Citation |
| UA-ATPE | Citrus aurantium fruitlets | 20.60% K₂CO₃, 27% ethanol, 45.17:1 solvent-to-material ratio, 120-mesh, 50 °C, 30 min, 80 W ultrasonic power | 89.27 mg/g | nih.govresearchgate.net |
| MAE | Orange Waste | 50% Ethanol, 75 °C, 10.8 min | 20.2 g/100 g OW DB | nih.gov |
| MAE | Orange Waste | 50% Acetone, 75 °C, 15 min | 16.7 g/100 g OW DB | nih.gov |
| SFE | Citrus unshiu peel | Optimized for pressure, time, and ethanol concentration | Improved by 162.22% vs ethanol extraction | researchgate.netresearchgate.netkoreascience.kr |
Note: OW DB refers to Orange Waste Dry Basis.
Impact of Solvent Systems (e.g., Ethanol, Acetone, Water Mixtures)
The choice of solvent system is a crucial factor in the efficient extraction of this compound. Research indicates that aqueous solutions of ethanol and acetone are commonly used and effective. nih.govresearchgate.net Studies on microwave-assisted extraction (MAE) from orange waste have shown that both aqueous acetone and ethanol solutions can be effective extraction agents. nih.govresearchgate.net Specifically, a concentration of 50% (v/v) ethanol or acetone in water has been found to maximize the extraction yield in MAE. nih.govresearchgate.net For Soxhlet extraction (SE), aqueous solutions of ethanol and acetone at concentrations of 50%, 75%, and 100% (v/v) have been evaluated. nih.gov While methanol (B129727), ethanol, acetone, and ethyl acetate (B1210297) are frequently used solvents for flavonoid extraction, aqueous acetone solutions are often preferred for extracting high-molecular-weight flavonoid compounds. nih.gov Another study on extracting synephrine, naringin, and this compound from Citrus aurantium L. fruitlets using ultrasound-assisted aqueous two-phase extraction (UA-ATPE) identified an optimal solvent system of 27% (w/w) ethanol. x-mol.comresearchgate.net Deep eutectic solvents (DESs), such as betaine/ethanediol with 40% water, have also been explored as green solvents for extracting this compound, showing higher yields compared to methanol extraction. researchgate.netnih.gov
The efficacy of different solvents can vary depending on the specific citrus species and extraction method employed. For instance, while 80% methanol was recommended for extracting flavonoids from sweet orange, 100% ethanol was found to be more suitable for extracting flavonoids, including this compound and naringin, from ripe and immature bitter Seville oranges. oup.com
Influence of Temperature, Pressure, and Time on Extraction Yields
Temperature, pressure, and extraction time are key parameters influencing the yield of this compound extraction. In MAE of phenolic compounds from orange waste, the independent variables studied included temperature (20 to 75 °C) and process time (10 to 20 min). nih.govresearchgate.net The highest MAE yields were achieved at 75 °C with 50% acetone for 15 min (16.7 g/100 OW) and with 50% ethanol for 10.8 min (20.2 g/100 OW). nih.govresearchgate.net
For pressurized extraction methods, increasing extraction pressure has been shown to improve extraction yield. researchgate.net Extraction yield also tends to increase with longer extraction times. researchgate.net However, for non-volatile solutes, a higher temperature might lead to less extract recovery in supercritical fluid extraction (SFE). mdpi.com Conversely, decreasing temperature and increasing pressure above 200 bar showed increased solubility of hesperidin when using solvents like acetone, methanol, and ethanol at low concentrations (10-30%) in SFE. mdpi.com
In conventional extraction methods, optimal temperatures for total phenolic content recovery have been reported between 60-80 °C. mdpi.com For ultrasound-assisted extraction (UAE), optimal temperatures can range from 26 °C to 60 °C depending on other parameters. mdpi.com Extraction time is also a critical factor, with optimal times varying significantly depending on the method, from a few minutes in UAE (e.g., 5.05 min) to several hours in conventional methods (e.g., 16 h). mdpi.com
Data on the impact of temperature and time on MAE yield of this compound from orange waste using 50% acetone and 50% ethanol is available, illustrating the relationship between these parameters and extraction efficiency. nih.govresearchgate.net
| Solvent System | Temperature (°C) | Time (min) | Extraction Yield ( g/100 OW) |
| 50% Acetone | 75 | 15 | 16.7 |
| 50% Ethanol | 75 | 10.8 | 20.2 |
Note: Data derived from total phenolic compound yield where this compound is a main component. nih.govresearchgate.net
Solid-Liquid Ratio and Particle Size Effects
The solid-liquid ratio and particle size of the plant material are important factors affecting extraction efficiency. A higher solid-liquid ratio (meaning more solvent per unit of solid material) generally leads to increased extraction yield as it allows for better dissolution of the target compounds. Studies have investigated the influence of the solid-to-solvent ratio on extraction yields. researchgate.netnih.govresearchgate.net For instance, in the optimization of hesperidin extraction, increasing the liquid/solid ratio from 10:1 to 80:1 mL/g resulted in a significant increase in yield. scielo.br An optimal solid-to-liquid ratio of 1:50 g/mL was identified for conventional extraction of phenolic compounds from grape marc. mdpi.com In UA-ATPE of this compound, a solvent-to-material ratio of 45.17:1 (g:g) was found to be optimal. x-mol.comresearchgate.net For extraction using deep eutectic solvents, an optimal solid/liquid ratio of 1:100 g/mL has been reported. researchgate.netnih.gov
Particle size also plays a role, as smaller particle sizes increase the surface area available for solvent interaction, potentially leading to higher extraction yields. nih.gov Optimal particle sizes have been determined for the extraction of various phenolic compounds. For example, a particle size of 120-mesh was optimal for the UA-ATPE of this compound from Citrus aurantium fruitlets. x-mol.comresearchgate.net Superfine powdered plant material with a particle diameter size (D90) less than 50 µm has been used for enhanced extraction. scielo.br
Purification Strategies
Following extraction, purification steps are necessary to isolate this compound and enhance its purity. Common strategies include chromatographic techniques and crystallization. deascal.com
Chromatographic Purification Techniques (e.g., Macroporous Resin Adsorption)
Chromatographic methods, particularly macroporous resin adsorption, are widely used for the purification of flavonoids like this compound. Macroporous resins offer advantages such as strong adsorption, easy desorption, good mechanical strength, reusability, and low fluid resistance. google.com
Studies have demonstrated the effectiveness of macroporous resin column chromatography for purifying this compound from citrus extracts. nih.govgoogle.compatsnap.comcapes.gov.br For example, D101 macroporous resin has been successfully employed. nih.govgoogle.compatsnap.comgoogle.com In one purification protocol, after initial loading, the D101 resin was washed with water to remove impurities, followed by elution with aqueous ethanol solutions. google.compatsnap.com Eluting with 55% aqueous ethanol was found effective for eluting this compound. nih.govcapes.gov.br Another method used a gradient elution with 20% and then 65% low-carbon alcohol (ethanol). google.com The use of macroporous resin can significantly increase the purity of this compound in the crude extract. nih.govgoogle.comcapes.gov.br For instance, treatment with D101 resin increased this compound purity from 4.92% in the crude extract to 58.22%, with a recovery of 68.97%. nih.govcapes.gov.br
Macroporous resin adsorption is often used as a preliminary purification step before further techniques like high-speed counter-current chromatography (HSCCC) to achieve higher purity. nih.govgoogle.compatsnap.comcapes.gov.br
Crystallization Processes
Crystallization is a common method for purifying this compound, often following extraction and initial purification steps. deascal.com This process involves dissolving the crude this compound in a suitable solvent, concentrating the solution, and then allowing the this compound to crystallize out. google.com
Recrystallization can be employed to further enhance the purity of crude this compound crystals. google.com The temperature during crystallization and recrystallization is critical for yield and purity. Maintaining temperatures below 15°C has been reported for crystallization, and below 5-10°C for recrystallization to ensure good yield and purity. google.comgoogle.com Assisting precipitation with agents like 5% (NH₄)₂SO₄/NaCl can also be part of the crystallization process to obtain crude this compound. google.com Dissolving the crude product in a solvent like 65% low-carbon alcohol (ethanol), concentrating, cooling, and recrystallizing below 15°C yields the purified this compound product. google.com
Crystallization from methanol at freezing temperatures has also been used for purifying hesperidin, a related flavanone (B1672756), and repeating the crystallization process improved purity. smujo.id
Derivatization and Chemical Modification Studies of Neohesperidin
Synthesis of Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC)
This compound dihydrochalcone (NHDC) is a significant derivative of this compound, known for its intense sweetness. Its synthesis typically involves the hydrogenation of this compound.
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a common chemical method for synthesizing NHDC from this compound. This process involves the addition of hydrogen to the double bond in the chalcone (B49325) structure of this compound, leading to the formation of the dihydrochalcone. Various catalysts can be employed in this reaction.
One method involves dissolving this compound in an alkaline solution, such as sodium hydroxide (B78521), and then treating it with a catalyst like Raney-nickel under hydrogen pressure. The hydrogenation reaction proceeds, and NHDC is obtained after filtration and pH adjustment. High yields, such as 95%, have been reported using this method with Raney-nickel catalyst. prepchem.com Another approach utilizes palladium on carbon (Pd/C) as a catalyst, achieving high conversion rates (over 98%) under optimized conditions at room temperature and atmospheric pressure. buct.edu.cn The optimal conditions for this method included a specific ratio of this compound to NaOH solution, NaOH concentration, mass ratio of this compound to Pd/C catalyst, stirring speed, and reaction time. buct.edu.cn
Electrocatalytic hydrogenation presents an alternative, cost-efficient method for producing NHDC. This technique involves using an electrochemical cell with a palladium or other suitable catalyst to hydrogenate this compound, potentially even directly from citrus juices. This method avoids the use of strong bases and high-pressure hydrogen typically required in traditional chemical hydrogenation.
Microbial-Driven Hydrogenation Methods (e.g., Yeast-Mediated)
Microbial-driven hydrogenation offers a biocatalytic route for NHDC synthesis, often considered more environmentally friendly than chemical methods. Certain microorganisms, particularly yeast strains, have demonstrated the ability to hydrogenate the C=C bond in chalcones. mdpi.com
Novel yeast-mediated hydrogenation processes have been developed for NHDC synthesis, achieving high yields (over 83%). acs.orgnih.govacs.org Studies have explored the use of yeast strains like Yarrowia lipolytica and Rhodotorula glutinis for this biotransformation. acs.org R. glutinis has shown higher catalytic efficiency compared to Y. lipolytica in some cases, with reported yields of 83.5% in 72 hours. acs.org This biocatalytic approach offers advantages such as superior reaction stability, enhanced safety, and the use of more cost-effective catalysts compared to traditional chemical methods. acs.orgnih.gov
One-Pot Cascade Biosynthesis Approaches
One-pot cascade biosynthesis combines multiple enzymatic or microbial steps within a single reaction vessel to produce the desired compound. This approach can streamline the synthesis of NHDC and related compounds.
A one-pot two-step biosynthesis has been developed that combines yeast-mediated hydrogenation with whole-cell catalytic hydrolysis. acs.orgnih.gov In this process, yeast hydrogenates the C=C bond in this compound to form NHDC, and then Aspergillus niger cells are used to hydrolyze glycosides. acs.orgnih.gov This integrated approach allows for the synthesis of NHDC and potentially further hydrolysis into other sweet compounds like hesperetin (B1673127) dihydrochalcone-7-O-glucoside (HDC-G) and hesperetin dihydrochalcone (HDC). acs.orgnih.gov The conversion and product ratios can be influenced by adjusting catalysts and reaction conditions. nih.gov Another one-pot method involves the ring opening of this compound in a sodium hydroxide solution followed by catalytic hydrogenation reduction to prepare NHDC, and then acid hydrolysis to obtain hesperetin dihydrochalcone. google.com
Enzymatic Synthesis of this compound Ester Derivatives
Enzymatic synthesis provides a regioselective and milder approach to create ester derivatives of this compound, potentially yielding compounds with altered properties.
Lipase-Catalyzed Regioselective Esterification
Lipases are commonly used biocatalysts for esterification reactions due to their high activity and specificity under mild conditions. frontiersin.orgnih.gov Lipase-catalyzed regioselective esterification of this compound allows for the targeted modification of specific hydroxyl groups.
Studies have demonstrated the lipase-catalyzed synthesis of this compound ester derivatives. frontiersin.orgnih.govnih.gov Immobilized lipases, such as Novozym 435, have shown high catalytic efficiency in the esterification of this compound with acyl donors like vinyl propionate. frontiersin.orgnih.gov Optimal conditions for these reactions, including enzyme content, substrate ratio, temperature, and reaction time, have been investigated to maximize conversion rates. frontiersin.orgnih.gov For instance, Novozym 435 achieved a conversion rate of 84.42% in one study. frontiersin.orgnih.gov Another lipase (B570770), Lipase TL IM from Thermomyces lanuginosus, has also been successfully used for the regioselective synthesis of this compound ester derivatives. nih.gov
Data Table: Lipase-Catalyzed Esterification of this compound
| Lipase Used | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Novozym 435 | Vinyl propionate | tert-butyl alcohol | 50 | 18 | 82.1 | frontiersin.orgnih.gov |
| Novozym 435 | Vinyl propionate | t-Pentanol-pyridine | 50 | 24 | 84.42 | frontiersin.orgnih.gov |
| Lipase TL IM | Vinyl esters | Not specified | 52 | ~0.6 (35 min) | 92 | nih.gov |
| Lipozyme RMIM | Vinyl laurate | tert-amyl alcohol-DMSO | 40-55 | ~0.5-0.7 (20-40 min) | High yield | patsnap.com |
Note: Conversion percentages and optimal conditions may vary depending on specific experimental parameters and studies.
Microfluidic Reactor Applications in Derivatization
Microfluidic reactors offer advantages for chemical synthesis, including improved reaction control, efficiency, and reduced solvent usage. Their application in the enzymatic derivatization of this compound has been explored.
Continuous-flow microreactors have been utilized for lipase-catalyzed regioselective synthesis of this compound ester derivatives. nih.govmdpi.comsemanticscholar.org Using Lipase TL IM in a continuous-flow microreactor, high conversion rates (92%) were achieved under optimized conditions, such as a specific substrate molar ratio and temperature, with a relatively short reaction time. nih.gov Microfluidic reactors can enhance the efficiency of enzymatic reactions compared to traditional batch methods. mdpi.comnih.gov The use of microfluidic channels allows for precise control over reaction parameters and continuous processing. patsnap.comrsc.org A method for online synthesis of 6''-O-lauroyl-neohesperidin dihydrochalcone ester using lipase in a microfluidic channel reactor has been reported, highlighting advantages like short reaction time, high selectivity, and high yield. patsnap.com
Impact of Derivatization on Structural Conformation and Reactivity
Chemical modifications of this compound, such as glycosylation or hydrogenation, can significantly impact its three-dimensional structure and chemical behavior. These changes influence how the molecule interacts with its environment and other molecules, thereby affecting properties like solubility and stability.
One notable derivative is this compound dihydrochalcone (NHDC), produced by the alkaline catalysis and subsequent hydrogenation of this compound. atamanchemicals.comresearchgate.net This conversion involves opening the C-ring of the flavanone (B1672756) structure, resulting in a dihydrochalcone. atamanchemicals.com This structural rearrangement from a cyclic flavanone to an open-chain dihydrochalcone fundamentally alters the molecule's conformation. Studies on similar flavonoid inclusion complexes with cyclodextrins have shown that structural changes, such as the presence of a dihydrochalcone structure compared to a flavanone, can influence how the molecule interacts with the cyclodextrin (B1172386) cavity, suggesting different inclusion geometries and interactions. researchgate.net
Glycosylation is another form of derivatization that can affect this compound's properties. For instance, the enzymatic transglycosylation of this compound with cyclodextrin glucanotransferase can produce this compound monoglucoside. nih.govtandfonline.com The addition of a glucose unit to this compound leads to a significant increase in its water solubility, approximately 1500 times higher than that of this compound. nih.govtandfonline.com This enhanced solubility is a direct consequence of the altered molecular structure and increased number of hydroxyl groups available for interaction with water molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, and methylation analysis have been used to confirm the structure of such glycosylated derivatives, indicating specific points of attachment of the additional sugar moieties. nih.govtandfonline.com Changes in chemical shifts observed in NMR spectra upon complex formation or derivatization provide insights into the structural conformation and the specific regions of the molecule involved in interactions or modifications. researchgate.nettandfonline.comnih.gov
While detailed data tables specifically focusing on the impact of various derivatizations solely on the structural conformation (e.g., specific dihedral angles, ring puckering) and intrinsic chemical reactivity (e.g., reaction rates of specific functional groups) of this compound are not extensively detailed in the provided search results, the research highlights the use of spectroscopic methods like NMR and techniques like methylation analysis to elucidate the structures of derivatives and infer changes in their properties.
The formation of inclusion complexes with cyclodextrins, while not a covalent derivatization, is a type of modification that impacts the apparent properties and structural presentation of this compound and its derivatives. Studies using NMR have investigated the inclusion complexes of related compounds like naringin (B1676962) and its dihydrochalcone with β-cyclodextrin, demonstrating that the aromatic rings of the aglycone portion are often included in the cyclodextrin cavity, leaving the disaccharide unit outside. researchgate.net This inclusion affects the molecular environment and can influence reactivity or stability. For this compound dihydrochalcone, NMR analyses have indicated that the B ring is inserted into the cyclodextrin cavity. researchgate.net
The reactivity of this compound can also be influenced by its environment and interactions. For example, the degradation of this compound dihydrochalcone by human intestinal bacteria involves deglycosylation, suggesting that the glycosidic linkage is a site of reactivity influenced by enzymatic activity. researchgate.net This biotransformation leads to the formation of intermediate and final degradation products, highlighting the lability of the glycosidic bond under specific biological conditions. researchgate.net
Data Table: Examples of this compound Modifications and Observed Impacts
| Modification Type | Derivative Example | Analytical Techniques Used | Observed Impact on Properties | Relevant Snippet Index |
| Hydrogenation | This compound Dihydrochalcone | - | Altered molecular conformation (flavanone to dihydrochalcone) | atamanchemicals.com |
| Glycosylation | This compound Monoglucoside | FAB-MS, Methylation Analysis, 1H-NMR, 13C-NMR | Approximately 1500x increase in water solubility; Reduced bitterness | nih.govtandfonline.com |
| Inclusion Complex | This compound Dihydrochalcone + β-Cyclodextrin | 1H-NMR | Inclusion of B ring in cyclodextrin cavity | researchgate.net |
| Biotransformation | Hesperetin dihydrochalcone-7-O-glucoside, Hesperetin dihydrochalcone | - | Deglycosylation (hydrolysis of glycosidic bond) | researchgate.net |
Metabolism and Biotransformation Pathways of Neohesperidin
Phase II Metabolic Reactions
Glucuronidation
Glucuronidation is a major Phase II metabolic pathway for flavonoids, including those derived from neohesperidin (B1678168). This process involves the conjugation of glucuronic acid to the hydroxyl groups of the parent compound or its metabolites, increasing their water solubility and facilitating their excretion. Glucuronide conjugates of hesperetin (B1673127) dihydrochalcone (B1670589) have been observed as metabolites. researchgate.netnih.govsci-hub.se
Sulfation
Sulfation is another important Phase II metabolic reaction that involves the conjugation of a sulfate (B86663) group to hydroxyl groups. Similar to glucuronidation, sulfation increases the polarity of the compounds, promoting their elimination from the body. Sulfated conjugates of this compound metabolites have been identified in vivo. researchgate.netnih.govsci-hub.se
Glutamylation
Glutamylation is a metabolic modification that involves the attachment of a glutamyl group. This type of conjugation has been reported as one of the main metabolic reactions of this compound dihydrochalcone in vivo. researchgate.netnih.govsci-hub.seresearchgate.netrsc.org Glutamylated metabolites of hesperetin dihydrochalcone have been characterized. researchgate.net
N-Butyryl Glycylation
N-Butyryl glycylation is a less common but identified metabolic pathway for this compound dihydrochalcone. This conjugation involves the addition of an N-butyryl glycyl group. researchgate.netnih.govsci-hub.seresearchgate.netrsc.org N-butyryl glycyl hesperetin dihydrochalcone glucuronide, a metabolite that has undergone both glutamylation (specifically N-butyryl glycylation) and glucuronidation, has been characterized. researchgate.net
Lactylation
Lactylation is another metabolic process observed in the biotransformation of this compound dihydrochalcone in vivo. researchgate.netnih.govsci-hub.sersc.org This modification involves the addition of a lactate (B86563) group. Lactylation, along with glutamylation, can influence the solubility and tissue distribution of metabolites.
Identification and Characterization of this compound Metabolites
The identification and characterization of this compound metabolites are crucial for understanding its in vivo fate. Studies utilizing techniques such as UHPLC-Q-TOF MS have been employed to systematically characterize these metabolites. sci-hub.se In one study, a total of 19 metabolites of this compound dihydrochalcone were screened in various biological matrices, including plasma, urine, feces, and different tissues (heart, liver, spleen, lung, kidneys, and brain) of rats. nih.govsci-hub.sersc.org Of these, 18 were characterized for the first time in that study. nih.govsci-hub.sersc.org
The metabolic features observed included Phase I hydrolysis reactions and the aforementioned Phase II conjugation reactions. nih.govsci-hub.sersc.org Hesperetin dihydrochalcone has been identified as a key metabolite resulting from the deglycosylation of this compound dihydrochalcone by intestinal microbiota. researchgate.neteuropa.euacs.org Further degradation products like 3-(3-hydroxy-4-methoxyphenyl)propionic acid have also been identified. europa.euresearchgate.net Analytical methods such as HPLC/DAD, MS, and NMR spectroscopy have been used to identify and confirm the structures of these metabolites. europa.eu
Interactive Data Table: Identified Metabolites of this compound Dihydrochalcone in Rat Tissues and Excreta
| Biological Matrix | Number of Metabolites Screened | Number of Metabolites Characterized (in one study) |
| Plasma | 3 | Not specified individually, part of total 18 |
| Urine | 19 | Not specified individually, part of total 18 |
| Feces | 8 | Not specified individually, part of total 18 |
| Heart | 3 | Not specified individually, part of total 18 |
| Liver | 5 | Not specified individually, part of total 18 |
| Spleen | 0 | 0 |
| Lung | 1 | Not specified individually, part of total 18 |
| Kidneys | 2 | Not specified individually, part of total 18 |
| Brain | 2 | Not specified individually, part of total 18 |
| Total | 19 | 18 (characterized for the first time) |
Data Source: nih.govsci-hub.sersc.org
Mechanistic Biological Investigations in Vitro Models
Modulation of Inflammatory Pathways
Neohesperidin (B1678168) and NHDC have demonstrated the ability to modulate various inflammatory pathways in cellular models.
Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway
Several in vitro studies indicate that this compound can suppress the activity of the transcription factor NF-κB, a key regulator of inflammatory responses. This compound has been shown to inhibit NF-κB activity in osteoclastic cultures. encyclopedia.pubmdpi.com Similarly, this compound dihydrochalcone (B1670589) (NHDC) has been reported to suppress inflammatory responses through the suppression of NF-κB activation, which is closely regulated by TLR4 reception and the subsequent MyD88 pathway. researchgate.netnih.gov Studies investigating the effects of NHDC on high-fat diet-induced glycolipid metabolism disorder in rats also confirmed that NHDC reduced inflammation through the TLR4/MyD88/NF-κB signaling pathway. researchgate.netacs.org
Reduction of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α, IL-8)
This compound and NHDC have been shown to reduce the levels of various pro-inflammatory cytokines in different in vitro models. Treatment with this compound decreased the levels of IL-1β, IL-6, IL-8, and TNF-α in TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes. nih.govencyclopedia.pubmdpi.comcjnmcpu.com this compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), exerted an anti-inflammatory effect on macrophage and adipocyte cultures, leading to a significant reduction in the production of TNF-α and IL-6 cytokines. nih.govencyclopedia.pubmdpi.com While NHDC itself had a marginal effect on the suppression of inflammatory responses in a cellular model system, its metabolite DHCA demonstrated potent anti-inflammatory properties by significantly down-regulating the secretion of pro-inflammatory cytokines. researchgate.netnih.gov NHDC has also been shown to inhibit the release of IL-1β, IL-6, and TNF-α in LPS-induced vascular dysfunction models. researchgate.net
Here is a summary of the effects on pro-inflammatory cytokines:
| Compound | Cell Model | Cytokines Reduced | Source |
| This compound | Human rheumatoid arthritis fibroblast-like synoviocytes | IL-1β, IL-6, IL-8, TNF-α | nih.govencyclopedia.pubmdpi.comcjnmcpu.com |
| This compound (NHDC) | Macrophage and adipocyte cultures | TNF-α, IL-6 | nih.govencyclopedia.pubmdpi.com |
| Dihydrocaffeic acid (DHCA) | Macrophage and adipocyte cultures | Pro-inflammatory cytokines (potent effect) | researchgate.netnih.gov |
| This compound (NHDC) | LPS-induced vascular dysfunction models | IL-1β, IL-6, TNF-α | researchgate.net |
Interference with Toll-like Receptor 4 (TLR4) Signaling
This compound dihydrochalcone (NHDC) has been found to interfere with Toll-like Receptor 4 (TLR4) signaling. NHDC down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts in RAW264.7 macrophages. nih.gov This inhibitory effect on the translocation of TLR4 into lipid raft domains plays a significant role in the amelioration of the production of downstream pro-inflammatory molecules. nih.gov The suppression of NF-κB activation by NHDC has been linked to its control over TLR4 reception and the subsequent MyD88 pathway. researchgate.netnih.gov
Effects on Macrophage and Adipocyte Inflammatory Responses
In vitro studies have specifically examined the impact of this compound and its derivatives on the inflammatory responses of macrophages and adipocytes. This compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), demonstrated anti-inflammatory effects on macrophage and adipocyte cultures, resulting in a significant reduction in the production of TNF-α and IL-6 cytokines. nih.govencyclopedia.pubmdpi.com While NHDC had a marginal effect in a cellular model system, its metabolite DHCA showed potent anti-inflammatory properties in RAW 264.7 murine macrophages by significantly down-regulating the secretion of pro-inflammatory cytokines. researchgate.netnih.gov Both NHDC and DHCA were also shown to rescue LPS-induced suppression of oxidative phosphorylation in macrophages, a characteristic associated with anti-inflammatory M2 macrophages. researchgate.netnih.gov
Regulation of Oxidative Stress
This compound and its related compounds have also been investigated for their antioxidant properties in vitro.
Reactive Oxygen Species (ROS) Scavenging Activity
This compound has demonstrated the ability to reduce the accumulation of reactive oxygen species (ROS) caused by oxidative stress induced by TNF-α in human rheumatoid arthritis fibroblast-like synoviocytes. nih.govencyclopedia.pubcjnmcpu.com this compound dihydrochalcone (NHDC) has shown remarkable radical scavenging activity against stable radicals and reactive oxygen species (ROS) in a concentration-dependent manner. jst.go.jpcapes.gov.brresearchgate.net Notably, NHDC was found to be a potent inhibitor of H₂O₂ and HOCl, exhibiting HOCl scavenging activity of 93.5% and H₂O₂ scavenging property of 73.5% in one study, which was higher than that of tested compounds including ascorbic acid and BHT. jst.go.jpcapes.gov.br NHDC could also inhibit protein degradation, plasmid DNA strand cleavage, and cell death induced by HOCl attack in vitro. jst.go.jpcapes.gov.br While the in vitro antioxidant capacity of this compound was found to be relatively weak in one study, its ROS scavenging ability was verified. nih.gov this compound is considered a strong antioxidant with significant free radical scavenging activity. nih.govresearchgate.net
Here is a summary of ROS scavenging activities:
| Compound | ROS Species Scavenged | Notes | Source |
| This compound | ROS (TNF-α induced) | Reduced accumulation in fibroblast-like synoviocytes | nih.govencyclopedia.pubcjnmcpu.com |
| This compound (NHDC) | ·ABTS+, ·O₂⁻, ·OH, H₂O₂, HOCl | Remarkable, concentration-dependent activity; potent against H₂O₂, HOCl | jst.go.jpcapes.gov.brresearchgate.net |
| This compound | Free radicals | Significant scavenging activity | nih.govresearchgate.net |
Activation of Nuclear Factor (Erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) Signaling
The Nrf2/ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of various antioxidant and detoxifying enzymes mdpi.comnih.gov.
Studies involving this compound dihydrochalcone (NHDC), a derivative of this compound, have indicated its ability to activate the Nrf2/ARE pathway in in vitro settings. NHDC has been shown to induce the accumulation of Nrf2 in the nucleus and enhance Nrf2-ARE binding activity acs.orgnih.gov. This activation appears to involve the inhibition of Nrf2 ubiquitination and disruption of the complex between Nrf2 and its repressor protein, Keap1 (Kelch-like ECH-associated protein 1) mdpi.comacs.orgnih.gov. Activation of this pathway by NHDC contributes to its protective antioxidant effects against oxidative damage in vitro. acs.orgsemanticscholar.org
Induction of Phase II Antioxidant Enzymes (e.g., Heme Oxygenase-1, NAD(P)H/quinone oxidoreductase 1)
A downstream effect of Nrf2/ARE pathway activation is the induction of phase II antioxidant and detoxifying enzymes. These enzymes play crucial roles in neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles mdpi.com.
This compound dihydrochalcone (NHDC) has been demonstrated in vitro to induce the expression of key phase II antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1). mdpi.comacs.orgnih.govresearchgate.net This induction is mediated through the activation of the Nrf2/ARE signaling pathway. acs.orgnih.govresearchgate.net Increased levels of HO-1 and NQO1 contribute to enhanced cellular antioxidant capacity and protection against oxidative stress. mdpi.com
Impact on Cellular Metabolism
In vitro investigations have also explored the influence of this compound and its derivatives on cellular metabolic processes, particularly in adipocytes and regarding oxidative phosphorylation.
Modulation of Lipid Metabolism in Adipocytes
Studies using adipocyte cell cultures, such as 3T3-L1 cells, have investigated the effects of this compound dihydrochalcone (NHDC) on lipid metabolism. While NHDC itself showed a slight increase in fat deposition in one study, its metabolite, dihydrocaffeic acid (DHCA), significantly reduced fat deposition in 3T3-L1 adipocytes. nih.govencyclopedia.pub
Further research on NHDC and its glycosidic compound (GNHDC) in 3T3-L1 cells indicated that both compounds suppressed triacylglycerol accumulation, lipogenesis, and adipogenesis. mdpi.comnih.govewha.ac.krresearchgate.net They were found to down-regulate the mRNA expression of genes related to fatty acid uptake (e.g., Cd36, Lpl) and lipogenesis/adipogenesis markers (e.g., Srebp1c, Fas, Pparγ, C/ebpα). mdpi.comewha.ac.krresearchgate.net Additionally, these sweeteners up-regulated the mRNA expression of genes involved in β-oxidation (e.g., Acsl1, Acox1, Cpt1α) and fat browning (e.g., Ucp1, Pgc1α, Prdm16). ewha.ac.kr The effects were associated with the down-regulation of the PI3K/AKT/mTOR pathway and activation (phosphorylation) of AMP-activated protein kinase (AMPK). nih.govewha.ac.krresearchgate.net
Here is a summary of the effects of NHDC and GNHDC on gene expression in 3T3-L1 adipocytes:
| Gene Category | Genes Analyzed | Effect (NHDC/GNHDC) |
| Fatty Acid Uptake | Cd36, Lpl | Down-regulated |
| Lipogenesis | Srebp1c, Fas | Down-regulated |
| Adipogenesis | Pparγ, C/ebpα | Down-regulated |
| β-oxidation | Acsl1, Acox1, Cpt1α | Up-regulated |
| Fat Browning | Ucp1, Pgc1α, Prdm16 | Up-regulated |
Effects on Oxidative Phosphorylation
Oxidative phosphorylation is a fundamental process for cellular energy production. In vitro studies using RAW 264.7 murine macrophages have explored the impact of this compound dihydrochalcone (NHDC) and its metabolite, dihydrocaffeic acid (DHCA), on mitochondrial respiration. nih.govresearchgate.net
Both NHDC and DHCA were shown to rescue the suppression of oxidative phosphorylation induced by lipopolysaccharide (LPS). nih.govresearchgate.net This effect is considered a characteristic associated with anti-inflammatory M2 macrophages. nih.govresearchgate.net While NHDC itself had a marginal effect on suppressing inflammatory responses, its metabolite DHCA exhibited potent anti-inflammatory properties and significantly down-regulated the secretion of pro-inflammatory cytokines. nih.govresearchgate.net
Effects on Bone Cell Biology
In vitro research has also focused on the effects of this compound on bone cells, particularly osteoclasts, which are responsible for bone resorption.
Inhibition of Osteoclastic Differentiation and Bone Resorption
This compound has demonstrated inhibitory effects on osteoclast differentiation and bone resorption in in vitro models. encyclopedia.pubmdpi.combiomol.comnih.gov Studies have shown that this compound inhibits RANKL (receptor activator of NF-κB ligand)-induced osteoclast differentiation in osteoclastic cultures. encyclopedia.pubmdpi.comnih.gov
Mechanistically, this compound has been found to suppress the expression of osteoclastic differentiation markers, such as cathepsin K and TRAP (tartrate-resistant acid phosphatase). encyclopedia.pubmdpi.comnih.gov It also inhibits the activation of the transcription factor NF-κB, which is involved in inflammation, oxidative stress, and free radical production. encyclopedia.pubmdpi.comnih.gov Furthermore, this compound inhibited RANKL-induced activation of NFAT (nuclear factor of activated T-cells) and calcium oscillations, indicating an interference with the RANKL-induced calcium signaling pathway crucial for osteoclast differentiation. mdpi.comnih.gov
Here is a summary of the in vitro effects of this compound on Osteoclast Biology:
| Effect | Mechanism/Markers Involved |
| Inhibition of Osteoclast Differentiation | Inhibits RANKL-induced differentiation |
| Inhibition of Bone Resorption | Demonstrated in in vitro models |
| Suppression of Marker Expression | Cathepsin K, TRAP |
| Inhibition of Signaling Pathways/Factors | NF-κB activation, NFAT activation, Calcium oscillations |
Suppression of Cathepsin K and TRAP Markers
In vitro studies have shown that this compound exerts an anti-osteoclastic effect by inhibiting the expression of osteoclastic markers such as cathepsin K and TRAP (tartrate-resistant acid phosphatase) nih.govencyclopedia.pubnih.gov. Excessive bone resorption by osteoclasts plays a significant role in conditions like osteoporosis nih.gov. Cathepsin K is a cysteine protease involved in bone degradation, and its overexpression can lead to bone mass loss frontiersin.org. TRAP is an iron-binding protein highly present during the generation and differentiation of osteoclasts frontiersin.org. Research indicates that this compound can inhibit RANKL-induced osteoclast differentiation and the expression of these key markers in osteoclastic cultures nih.govencyclopedia.pub.
Influence on RANKL-induced Calcium Signaling Pathway
This compound has been shown to influence the RANKL-induced calcium signaling pathway during osteoclast differentiation in vitro nih.govencyclopedia.pub. RANKL (receptor activator of NF-κB ligand) binding to its receptor RANK activates signaling pathways crucial for osteoclast formation and activity frontiersin.orgresearchgate.net. The calcium signaling pathway is one such pathway that amplifies the activity of NFATc1, a crucial transcription factor for osteoclast differentiation researchgate.net. Studies have reported that this compound reduced osteoclast calcium oscillation, indicating an inhibition of this pathway nih.govencyclopedia.pub.
Promotion of Osteoblastic Proliferation and Differentiation
Beyond its effects on osteoclasts, this compound has also demonstrated the ability to favor the proliferation and osteoblastic differentiation of mesenchymal stem cells (MSCs) in vitro nih.govresearchgate.net. Osteoblastic differentiation involves the maturation of MSCs into osteoblasts, the cells responsible for bone formation nih.gov. Studies using bone marrow MSCs treated with this compound have shown that the compound can significantly favor MSC proliferation, alkaline phosphatase (ALP) activity, and calcium deposition nih.govresearchgate.netresearchgate.net. ALP is an early marker of osteogenesis that promotes matrix mineralization nih.gov.
Upregulation of Osteogenic Markers (e.g., Runx2, OCN, BMP-2, β-catenin)
This compound treatment in vitro has been associated with the upregulation of several osteogenic markers crucial for osteoblast differentiation and function nih.govnih.govresearchgate.netresearchgate.net. These markers include Runx2, Osteocalcin (OCN), BMP-2 (Bone Morphogenetic Protein 2), and β-catenin nih.govnih.govresearchgate.netresearchgate.net. Runx2 is a primary regulator of osteogenesis in the early stages nih.gov. BMP-2 is also involved in osteogenic differentiation and bone formation pathways nih.gov. Osteocalcin is a late-stage marker of osteoblast differentiation and is involved in bone mineralization. Studies have shown that this compound dose-dependently increased the expression of these osteogenesis-related genes in human bone marrow MSCs nih.govresearchgate.netnih.govresearchgate.net.
Here is a table summarizing the effect of this compound on the expression of selected osteogenic markers in vitro:
| Osteogenic Marker | Effect of this compound |
| Runx2 | Upregulated |
| OCN (Osteocalcin) | Upregulated |
| BMP-2 | Upregulated |
| β-catenin | Upregulated |
Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a vital role in regulating the osteoblastic differentiation of MSCs nih.gov. In vitro investigations suggest that this compound promotes the osteogenic differentiation of bone mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway nih.govresearchgate.nettandfonline.comnih.gov. Studies have shown that this compound increased the levels of β-catenin protein in MSCs nih.govresearchgate.net. The effects of this compound on osteogenic differentiation were partially blocked by the addition of Dickkopf (DKK1), an antagonist of the Wnt/β-catenin pathway, suggesting that the activation of this pathway is one of the mechanisms of action of this compound nih.govresearchgate.netresearchgate.net.
Interactions with Other Biological Targets
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Beyond its effects on bone cells, this compound has also been investigated for its interaction with other biological targets, such as Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 ubc.camdpi.comnih.gov. Inhibition of DPP-4 is a therapeutic approach for managing type 2 diabetes ubc.camdpi.comnih.gov. While the provided search results primarily discuss the DPP-4 inhibitory potential of flavonoids in general and other specific compounds ubc.camdpi.comnih.govnih.govoatext.com, one source mentions screening thirteen flavonoid compounds in vitro and in silico, identifying this compound dihydrochalcone (NHDC) as a potent, competitive, and selective inhibitor of Cathepsin S nih.gov. Although this is not DPP-4, it indicates this compound's potential to interact with other enzymes. Direct in vitro evidence specifically detailing this compound's inhibition of DPP-4 within the provided search results is limited, with the results focusing more broadly on flavonoid inhibition of DPP-4 or the effects of this compound dihydrochalcone on Cathepsin S.
Neuroprotective Mechanisms in Hippocampal Neurons
In vitro studies have explored the neuroprotective potential of this compound, particularly in the context of conditions mimicking neurodegenerative diseases like Alzheimer's disease. Research using primary cultured hippocampal neurons has demonstrated that this compound can protect against neurotoxicity induced by amyloid-beta (Aβ) peptides. nih.gov Specifically, this compound has been shown to attenuate the neurotoxic effects caused by Aβ₂₅₋₃₅. nih.govrsc.org
One proposed mechanism involves the prevention of neurotoxicity associated with lethal unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.gov this compound achieves this, in part, by blocking the S-nitrosylation of protein-disulphide isomerase (PDI). nih.gov This suggests that the S-nitrosylation of PDI and ER dysfunction may represent synergistic pathological processes relevant to both cerebral ischemia and Alzheimer's disease. nih.gov
Furthermore, studies using SH-SY5Y neuroblastoma cell lines, another in vitro model for neurodegenerative conditions, support the neuroprotective activity of this compound. researchgate.net this compound has been shown to ameliorate aggregated Aβ₂₅₋₃₅ induced reactive oxygen species (ROS) generation and mitochondrial dysfunction in these cells. rsc.orgresearchgate.net This reduction in oxidative stress and improvement in mitochondrial function contribute to the neuroprotective effects observed. rsc.orgresearchgate.net
Beyond amyloid-beta toxicity, this compound has also demonstrated protective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells, a commonly used neuronal cell model. acs.org At various concentrations (0.8, 4, 20, and 50 µM), this compound significantly inhibited the decrease in cell viability and prevented membrane damage. acs.org It also effectively scavenged ROS formation, increased catalase activity, and attenuated the elevation of intracellular free Ca²⁺, the decrease of mitochondrial membrane potential (except at the lowest concentration), and the increase of caspase-3 activity in H₂O₂-induced PC12 cells. acs.org These findings highlight the antioxidant and anti-apoptotic mechanisms contributing to this compound's neuroprotective effects in this model. acs.org
This compound's multi-target inhibitory potency has been suggested as a key factor in its neuroprotective activity, particularly in the context of Alzheimer's disease therapeutics. rsc.orgresearchgate.net It has shown the ability to inhibit beta-secretase 1 (BACE1), an enzyme involved in the amyloidogenic processing of amyloid precursor protein, and also inhibits amyloid aggregation. rsc.orgresearchgate.net In vitro studies using spectroscopic approaches, force microscopy, and molecular modeling indicate that this compound binds to the active site of BACE1, inducing a conformational change that may preclude substrate recognition. rsc.org A concentration of 500 nM this compound has been shown to completely inhibit BACE1 activity in vitro. rsc.org Furthermore, co-incubation of equimolar this compound with Aβ₂₅₋₃₅ has been shown to almost completely inhibit Aβ₂₅₋₃₅ fibril formation. rsc.org
The following table summarizes some key in vitro findings regarding this compound's neuroprotective mechanisms:
| Model System | Insult/Condition | Observed Neuroprotective Effects | Proposed Mechanisms | Source |
| Primary cultured hippocampal neurons | Aβ₂₅₋₃₅-induced toxicity | Attenuated neurotoxic effects, prevented apoptosis. | Blocking S-nitrosylation of PDI, preventing lethal UPR and ER stress. | nih.gov |
| SH-SY5Y neuroblastoma cells | Aggregated Aβ₂₅₋₃₅ | Ameliorated ROS generation, improved mitochondrial dysfunction, prohibited amyloid-induced apoptosis, rescued normal morphology. | Anti-oxidant activity, inhibition of BACE1 activity, inhibition of amyloid fibril formation. | rsc.orgresearchgate.net |
| PC12 cells | H₂O₂-induced cytotoxicity | Inhibited decreased cell viability, prevented membrane damage, scavenged ROS, increased catalase activity, attenuated Ca²⁺ influx, improved mitochondrial membrane potential, reduced caspase-3 activity. | Antioxidant activity, modulation of oxidative stress pathways, anti-apoptotic effects. | acs.org |
Anti-Apoptotic Effects
This compound has demonstrated anti-apoptotic effects in various in vitro models, contributing to its protective properties in different cell types. In primary cultured hippocampal neurons, this compound was shown to attenuate Aβ₂₅₋₃₅-induced apoptosis. nih.gov This effect is linked to its ability to prevent neurotoxicity associated with lethal UPR and ER stress by blocking the S-nitrosylation of PDI. nih.gov
In the context of H₂O₂-induced cytotoxicity in PC12 cells, this compound treatment attenuated the increase of caspase-3 activity, a key marker of apoptosis. acs.org This indicates a direct anti-apoptotic effect in this neuronal cell model. acs.org
Beyond neuronal models, this compound has also been investigated for its effects on apoptosis in cancer cell lines. While the primary focus of this article is not cancer, these studies provide insights into the anti-apoptotic mechanisms of this compound in vitro. For instance, this compound has been reported to induce cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. spgykj.com Another study in human osteosarcoma cells (SJSA and HOS) showed that this compound could induce apoptosis, and this effect was related to increased ROS generation and activation of the ROS/JNK signaling pathway. researchgate.net Inhibition of JNK attenuated this compound-induced apoptosis in these cells. researchgate.net
A modified form, propionyl this compound ester (PNHE), synthesized to improve lipophilicity, showed higher pro-apoptotic effects compared to this compound in MCF-7 breast cancer cells. nih.govfrontiersin.orgresearchgate.net PNHE treatment increased the proportion of apoptotic cells in a dose-dependent manner and increased the cellular ROS content. nih.govfrontiersin.orgresearchgate.net
Mechanistic Biological Investigations Animal Models
Neurodegenerative Disease Models
Neuroinflammation and gut microbiota imbalance are increasingly recognized as significant factors in the pathogenesis of neurodegenerative diseases, including Parkinson's disease (PD) rsc.orgnih.gov. Studies utilizing animal models have explored the potential of Neohesperidin (B1678168) to mitigate neurodegeneration by targeting these pathways rsc.orgnih.gov.
Attenuation of Neurodegeneration in Parkinson's Disease Models (e.g., MPTP-induced mice)
In models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice, this compound administration has demonstrated amelioration of motor impairment and neural damage rsc.orgnih.gov. The main pathological characteristic of PD is the degeneration of nigrostriatal dopaminergic neurons, leading to reduced striatal dopamine (B1211576) levels rsc.org. Studies have shown that this compound treatment significantly mitigated damage to these neurons and increased the levels of striatal dopamine and its metabolite DOPAC in MPTP-injected mice rsc.org.
Table 1: Effect of this compound on Dopaminergic Markers in MPTP-Treated Mice
| Group | Nigrostriatal Dopaminergic Neurons (Relative to Control) | Striatal Dopamine Levels (Relative to Control) | Striatal DOPAC Levels (Relative to Control) |
| Control | 1.00 | 1.00 | 1.00 |
| MPTP | ↓↓ | ↓↓ | ↓↓ |
| MPTP + Neo | ↑ | ↑ | ↑ |
Note: Arrows indicate a significant decrease (↓↓) or increase (↑) compared to the MPTP group, based on research findings rsc.org. Specific quantitative data would require access to the original source rjraap.comfrontiersin.org.
Inhibition of Neuroinflammation Pathways (e.g., NF-κB, MAPK)
Neuroinflammation plays a critical role in the pathogenesis of PD rsc.orgnih.govacs.org. Microglia, the brain's resident immune cells, are key effectors in this process rsc.org. In PD progression, activated microglia release pro-inflammatory mediators that can damage neurons rsc.org. This compound has been shown to suppress the inflammatory response induced by MPTP by inhibiting the excessive activation of NF-κB and MAPK pathways rsc.orgnih.gov. The NF-κB pathway is crucial for controlling the generation of inflammatory mediators during neuroinflammation, and its activation contributes to neurodegenerative processes acs.org. The MAPK pathway is also associated with inflammation upon activation of its subunits like ERK, JNK, and p38 rsc.org.
Table 2: Effect of this compound on Neuroinflammation Markers in MPTP-Treated Mice
| Pathway/Marker | MPTP Group (Relative to Control) | MPTP + Neo Group (Relative to MPTP) |
| NF-κB Activation | ↑↑ | ↓↓ |
| MAPK Activation | ↑↑ | ↓↓ |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | ↑↑ | ↓↓ |
Note: Arrows indicate a significant increase (↑↑) or decrease (↓↓) compared to the respective control or MPTP group, based on research findings rsc.orgnih.gov. Specific quantitative data would require access to the original source rjraap.comfrontiersin.org.
Modulation of Gut Microbiota Composition and its Role in Neuroprotection
Emerging research highlights the bidirectional communication along the microbiota-gut-brain axis and its potential role in neurodegenerative diseases like PD nih.gov. Alterations in gut microbiota composition have been observed in PD patients nih.gov. Studies suggest that flavonoids like this compound can indirectly protect the nervous system by modulating the composition and metabolites of gut microbiota nih.gov. In MPTP-induced PD mice, this compound administration regulated gut microbial imbalance rsc.orgnih.gov. This modulation is associated with an increase in the abundance of beneficial bacteria and a decrease in harmful bacteria, potentially contributing to neuroprotection rsc.org.
Table 3: Effect of this compound on Gut Microbiota Composition in MPTP-Treated Mice
| Bacterial Group | MPTP Group (Change from Control) | MPTP + Neo Group (Change from MPTP) |
| Beneficial Bacteria | ↓ | ↑ |
| Harmful Bacteria | ↑ | ↓ |
| Intestinal Flora Diversity | ↓ | ↑ |
Note: Arrows indicate a decrease (↓) or increase (↑) in abundance or diversity, based on research findings rsc.org. Specific details on specific bacterial genera would require access to the original source rjraap.comfrontiersin.org.
Metabolic Disorder Models
High-fat diet (HFD) consumption is closely linked to the development of metabolic diseases, including glycolipid metabolism disorders researchgate.netfrontiersin.orgkoreamed.org. Research has explored the potential of this compound, particularly in its dihydrochalcone (B1670589) form (NHDC), to ameliorate these disorders in animal models researchgate.netfrontiersin.orgkoreamed.org.
Improvement of Glycolipid Metabolism Disorder in High-Fat Diet (HFD) Models
Studies in HFD-treated rats have shown that administration of this compound dihydrochalcone (NHDC), a derivative prepared from this compound, effectively downregulates elevated levels of fasting blood glucose compared to the HFD group researchgate.netfrontiersin.orgkoreamed.org. These findings suggest that NHDC possesses biological activity in preventing glycolipid metabolism disorder induced by a high-fat diet researchgate.netfrontiersin.orgkoreamed.org.
Table 4: Effect of this compound Dihydrochalcone (NHDC) on Fasting Blood Glucose in HFD-Treated Rats
| Group | Fasting Blood Glucose Level (Relative to Control) |
| Control | 1.00 |
| HFD | ↑↑ |
| HFD + NHDC | ↓ |
Note: Arrows indicate a significant increase (↑↑) or decrease (↓) compared to the respective control or HFD group, based on research findings researchgate.netfrontiersin.orgkoreamed.org. Specific quantitative data would require access to the original source rjraap.com.
Regulation of Hepatic GLUT-4 and IRS-1 Expression
Further mechanistic studies in HFD-treated rats have investigated the impact of NHDC on the expression of hepatic glucose transporter 4 (GLUT-4) and insulin (B600854) receptor substrate-1 (IRS-1) researchgate.netfrontiersin.org. Western blot analysis revealed that NHDC treatment alleviated the inhibitory effect of HFD on the expression of hepatic GLUT-4 and IRS-1 researchgate.netfrontiersin.org. GLUT-4 is involved in regulating glucose uptake, and IRS-1 is a key component of insulin signaling pathways. The ability of NHDC to positively influence the expression of these proteins suggests a mechanism by which it improves glycolipid metabolism in the context of a high-fat diet researchgate.netfrontiersin.org.
Table 5: Effect of this compound Dihydrochalcone (NHDC) on Hepatic GLUT-4 and IRS-1 Expression in HFD-Treated Rats
| Protein Expression | HFD Group (Relative to Control) | HFD + NHDC Group (Relative to HFD) |
| Hepatic GLUT-4 | ↓↓ | ↑ |
| Hepatic IRS-1 | ↓↓ | ↑ |
Note: Arrows indicate a significant decrease (↓↓) or increase (↑) compared to the respective control or HFD group, based on research findings researchgate.netfrontiersin.org. Specific quantitative data would require access to the original source rjraap.com.
Modulation of PI3K/AKT/mTOR Pathway in Fat and Lipid Accumulation
Studies utilizing animal models, such as db/db mice, have indicated that this compound dihydrochalcone (NHDC) and its glycosidic compound (GNHDC) can attenuate subcutaneous fat and lipid accumulation. This effect is associated with the downregulation of genes involved in lipogenesis and adipogenesis. nih.govfishersci.at The underlying mechanism involves the regulation of the PI3K/AKT/mTOR signaling pathway. Research has shown that NHDC and GNHDC can down-regulate this pathway while activating AMP-activated protein kinase (AMPK) in both in vitro cell cultures (3T3-L1 cells) and in vivo in db/db mice. nih.govthegoodscentscompany.com Specifically, NHDC has been reported to inhibit subcutaneous fat accumulation by modulating the PI3K/AKT/mTOR pathway, thereby influencing fatty acid uptake. atamanchemicals.com
Data from studies on NHDC and GNHDC treatment in db/db mice and 3T3-L1 cells demonstrate the modulation of the PI3K/AKT/mTOR pathway. For instance, in vitro studies showed a decrease in the phosphorylation of key proteins in this pathway upon treatment with NHDC and GNHDC. thegoodscentscompany.com
Bone Health Models
This compound and other citrus flavanones have demonstrated beneficial effects on bone health in various animal models, particularly those mimicking osteoporosis and inflammatory bone loss conditions.
Antiosteoclastic Effects in Ovariectomy (OVX) Models
Ovariectomy (OVX) in mice is a widely used model to study osteoporosis due to its similarity to postmenopausal bone loss in humans. Studies in OVX mice have shown that this compound exerts significant antiosteoclastic effects, contributing to protection against bone loss. This compound has been shown to inhibit osteoclast differentiation and bone resorption in both in vitro and in vivo settings. Mechanistically, it suppressed the activity of the transcription factor NF-kB and inhibited the expression of key osteoclastic markers, including RANKL, cathepsin K, and TRAP.
Reduction of Trabecular Bone Loss and Osteoclast Number
In OVX mouse models, treatment with this compound has resulted in a significant reduction in trabecular bone loss and a decrease in the number of osteoclasts. Micro-CT analysis in these studies revealed that this compound significantly reduced trabecular bone loss, achieving effects comparable to those observed with estrogen administration. Histomorphometric data further supported these findings, showing a notable reduction in parameters such as osteoclast number per bone surface (N.Oc/BS) and osteoclast surface per bone surface (Oc.S/BS) in the this compound-treated groups. Beyond OVX models, this compound also demonstrated an improvement in bone structure parameters, including bone volume/tissue volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), in a mouse model of steroid-induced femoral head necrosis, a condition also characterized by bone loss.
Minimization of Inflammation in Arthritis- and Periodontitis-induced Models
Citrus flavanones, including this compound, have been reported to reduce the inflammatory process in animal models of arthritis and induced periodontitis. While some studies specifically highlight the effects of hesperidin (B1673128) in these models, indicating inhibition of collagen-induced arthritis in rats and reduction of alveolar bone loss and gingival inflammation in ligature-induced periodontitis models, other research indicates that citrus flavanones collectively contribute to minimizing inflammation in these conditions. Furthermore, a study investigating the therapeutic effect of this compound on TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes suggests its potential in mitigating inflammation relevant to arthritis.
Inflammation and Organ Injury Models
Animal model studies have explored the protective effects of this compound dihydrochalcone (NHDC) against inflammation and organ injury in various contexts.
Mitigation of LPS-induced Inflammatory Responses
Research using animal models has investigated the ability of this compound, specifically in its dihydrochalcone form (NHDC), to mitigate inflammatory responses induced by lipopolysaccharide (LPS). LPS is a component of Gram-negative bacteria that is commonly used to induce inflammation in experimental settings. Studies have shown that NHDC can alleviate LPS-induced endothelial permeability and organ damage in mice. This protective effect is associated with a reduction in reactive oxygen species production and an enhancement of the antioxidant response. Furthermore, NHDC may exert its anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Investigations into the underlying mechanisms suggest that NHDC might decrease the phosphorylation of key inflammatory signaling molecules, including transforming growth factor-β-activated kinase 1 (TAK1), extracellular signal-regulated kinases 1/2 (ERK1/2), and nuclear factor kappa B (NFκB). nih.gov Another study using a mouse model induced by MPTP, which also involves inflammatory responses, found that this compound administration reduced serum levels of LPS and pro-inflammatory mediators like IL-6, IL-1β, and TNF-α. rsc.org This suggests a potential role for this compound in regulating inflammation, possibly by modulating gut microbiota composition. rsc.org
Amelioration of Vascular Endothelium Dysfunction
This compound has demonstrated potential in ameliorating vascular endothelium dysfunction in animal models, particularly in the context of hypertension induced by angiotensin II (Ang II). Studies have shown that this compound can prevent endothelial dysfunction induced by Ang II in mice. researchgate.netresearchgate.net This protective effect is linked to the inhibition of oxidative stress, which is a significant factor in vascular endothelial cell dysfunction. researchsquare.com Ang II infusion in mice leads to increased blood pressure, thickening of blood vessel walls, and increased inflammation. researchsquare.com this compound treatment has been shown to relieve the increase in blood pressure and significantly preserve vasodilation, which is often impaired in vascular dysfunction. researchsquare.com The mechanism appears to involve this compound acting as an antioxidant, inhibiting Ang II-induced oxidative stress and inflammation in vascular tissues. researchgate.netresearchsquare.com
Anti-aging Models
This compound has been investigated for its anti-aging potential using the budding yeast Saccharomyces cerevisiae as a model organism.
Extension of Chronological Lifespan in Saccharomyces cerevisiae
Studies have shown that this compound can extend the chronological lifespan (CLS) of Saccharomyces cerevisiae strain BY4742 in a concentration-dependent manner. researchgate.netmdpi.comnih.govnih.gov The CLS of yeast is defined as the length of time cells survive in a non-dividing state after nutrient depletion, serving as a model for aging in post-mitotic tissues in higher eukaryotes. mdpi.com
Reduction of Intracellular Reactive Oxygen Species (ROS) in Yeast
This compound has demonstrated a significant ability to reduce intracellular reactive oxygen species (ROS) accumulation in yeast cells. researchgate.netmdpi.comnih.govnih.govdntb.gov.ua ROS are highly reactive molecules that can cause oxidative damage, contributing to cellular aging. This compound exhibited the strongest function in decreasing ROS accumulation among the tested flavonoids in one study. researchgate.netmdpi.comnih.govnih.gov This reduction in intracellular ROS is considered a key mechanism contributing to its anti-aging effects in yeast. nih.gov
Synergistic Effects with Other Flavonoids on Lifespan
Investigations into the combined effects of this compound with other citrus flavonoids on yeast CLS have revealed synergistic interactions. This compound showed significant potential in extending yeast CLS individually and also synergistically with hesperetin (B1673127). researchgate.netmdpi.comnih.govnih.gov This suggests that combinations of flavonoids, including this compound and hesperetin, might offer enhanced anti-aging benefits compared to individual compounds. researchgate.netmdpi.comnih.govnih.gov Other flavonoids studied in combination with this compound include naringin (B1676962) and hesperidin, although the most notable synergy was observed with hesperetin. researchgate.netmdpi.comnih.govnih.gov
Below are interactive data tables summarizing some of the findings:
Table 1: Effect of this compound on Yeast Chronological Lifespan (Illustrative based on search results)
| Compound | Concentration | Effect on CLS (vs Control) | Source |
| This compound | 0.1 µM | Extended | mdpi.com |
| This compound | Higher Conc. | Concentration-dependent extension | researchgate.netmdpi.comnih.govnih.gov |
Table 2: Effect of Flavonoids on Intracellular ROS Levels in Yeast (Illustrative based on search results)
| Compound | Effect on Intracellular ROS (vs Control) | Source |
| This compound | Significantly Reduced | researchgate.netmdpi.comnih.govnih.govdntb.gov.ua |
| Hesperetin | (Tested in combinations) | researchgate.net |
| Naringin | (Tested in combinations) | researchgate.net |
| Hesperidin | (Tested in combinations) | researchgate.net |
Table 3: Synergistic Effect on Yeast CLS (Illustrative based on search results)
| Combination of Flavonoids | Effect on CLS (vs Individual) | Source |
| This compound + Hesperetin | Synergistic Extension | researchgate.netmdpi.comnih.govnih.gov |
Structure Activity Relationship Sar of Neohesperidin and Its Derivatives
Correlation with Antioxidant Capacity
The antioxidant activity of phenolic compounds is primarily attributed to the presence of phenolic hydroxyl groups, which can scavenge free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SETPT). researchgate.netd-nb.infonih.gov
Influence of Glycosylation on Antioxidant Activity
Glycosylation, the attachment of sugar moieties to the flavonoid structure, can influence antioxidant activity. Studies have shown that glycosylation of a hydroxyl group can reduce the electron transfer (ET) and hydrogen atom transfer (HAT) potential. mdpi.com This suggests that the presence of the sugar group may hinder the ability of the molecule to participate in radical scavenging mechanisms. Research comparing dihydrochalcones indicates that glycosylation can decrease antioxidant capacity even if the number of phenolic hydroxyl groups remains the same. mdpi.compolyu.edu.hk
Contribution of Methoxylation (–OCH3 Group) to Electron Transfer and Hydrogen Atom Transfer Potential
Methoxylation, the presence of a methoxy (B1213986) (–OCH3) group, particularly at the ortho-OH position, can enhance the electron transfer (ET) and hydrogen atom transfer (HAT) potential of dihydrochalcones. mdpi.com This enhancement is possibly due to the electron-donating effect of the –OCH3 group through p-π conjugation with the adjacent aromatic ring. mdpi.com Studies comparing neohesperidin (B1678168) dihydrochalcone (B1670589) and naringin (B1676962) dihydrochalcone, which differ by an extra –OCH3 group in this compound dihydrochalcone, have shown that this compound dihydrochalcone exhibits higher antioxidant activity in redox-based assays. mdpi.com
Significance of Specific Hydroxyl Moiety Orientations (e.g., 2′,6′-di-OH vs. 2′,4′-di-OH)
The position and orientation of hydroxyl groups on the flavonoid structure play a crucial role in antioxidant activity. For dihydrochalcones, the presence of a 2′,6′-di-OH moiety appears to result in more powerful antioxidant effects compared to a 2′,4′-di-OH moiety. mdpi.com This difference is attributed to the ability of the 2′-OH group in the 2′,6′-di-OH configuration to participate in keto–enol tautomerism facilitated by intramolecular hydrogen bonding with the adjacent keto group, leading to more resonance forms and thus greater stability of the resulting radical. mdpi.com
Relationship with Enzyme Inhibition
Flavonoids, including this compound and its derivatives, have been investigated for their potential to inhibit various enzymes. The structural features of these compounds dictate their inhibitory efficacy and interaction mechanisms with enzymes like Dipeptidyl Peptidase-4 (DPP-4).
Impact of Hydroxyl Group Position on Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The position of hydroxyl groups on the flavonoid structure influences their inhibitory activity against DPP-4. Research suggests that introducing hydroxyl groups at specific positions, such as C3', C4', and C6, can be beneficial for improving DPP-4 inhibitory efficacy. Conversely, hydroxylation at position 3 of ring C may be unfavorable for inhibition. researchgate.netnih.gov
Role of Methylation of Hydroxyl Groups on Inhibitory Efficacy
Methylation of hydroxyl groups on the flavonoid structure can impact their inhibitory activity against enzymes. Specifically concerning DPP-4 inhibition, the methylation of hydroxyl groups at positions C3', C4', and C7 tends to lower the inhibitory activity. researchgate.netnih.gov This indicates that the free hydroxyl groups at these positions are important for effective binding and inhibition of the DPP-4 enzyme.
Importance of Specific Structural Features (e.g., 2,3-double bond, 4-carbonyl group on ring C)
The structure-activity relationship (SAR) of flavonoids, including this compound and its derivatives, is significantly influenced by specific structural features on the C ring, particularly the nature of the bond between C2 and C3 and the presence of a carbonyl group at C4. This compound is a flavanone (B1672756) glycoside, characterized by a saturated C2-C3 bond and a C4 carbonyl group in its C ring wikipedia.orgsigmaaldrich.com. This contrasts with flavones and flavonols, which possess a C2-C3 double bond conjugated with the C4 carbonyl group.
The presence or absence of the C2-C3 double bond plays a crucial role in determining the biological activities of flavonoids. In many cases, the C2-C3 double bond, in conjugation with the 4-carbonyl group, contributes to the planarity of the flavonoid structure and facilitates electron delocalization across the molecule mdpi.comscienceopen.comulisboa.ptresearchgate.net. This conjugation is often associated with enhanced antioxidant activity, as it can stabilize the resulting flavonoid radical after scavenging reactive species mdpi.comscienceopen.comulisboa.pt. Studies employing density functional theory (DFT) have investigated the influence of the C2-C3 double bond on antiradical activity, showing varied effects depending on the polarity of the phase nih.govnih.gov. For compounds differing only by the C2-C3 double bond, the antiradical activity of flavones or flavonols (with the double bond) is not always stronger than that of flavanones (without the double bond); in polar phases, the C2-C3 double bond might even weaken antiradical activity nih.gov.
The C4 carbonyl group is another essential feature impacting flavonoid activity. It can induce electron shifts through resonance effects scienceopen.com. This functional group has been found to be essential for certain activities, such as the antimutagenic activity observed in some flavones nih.govfoodengprog.org.
For flavanones like this compound and its aglycone hesperetin (B1673127), the absence of the C2-C3 double bond influences their reactivity, solubility, and interaction with biological targets compared to their unsaturated counterparts ontosight.ainih.gov. While the conjugated system in flavones and flavonols can lead to greater radical scavenging ability, flavanones may exhibit different profiles of activity. For instance, hesperetin, a flavanone, has been noted to have decreased antioxidant activity compared to other phytochemicals that possess a C2=C3 double bond nih.gov.
The following table summarizes some reported impacts related to the C2-C3 bond and C4 carbonyl group in flavonoids, relevant to understanding the SAR of compounds like this compound:
| Structural Feature | Impact on Activity | References |
| C2-C3 Double Bond + C4 Carbonyl | Extends π-conjugation, influences planarity, often enhances radical scavenging ability (in unsaturated flavonoids) | mdpi.comscienceopen.comulisboa.ptresearchgate.net |
| C4 Carbonyl Group | Essential for certain activities (e.g., antimutagenic activity of flavones), induces electron shifts | scienceopen.comnih.govfoodengprog.org |
| Saturated C2-C3 Bond (in flavanones) | Influences reactivity, solubility, and biological activity; may result in decreased antioxidant activity compared to unsaturated flavonoids | ontosight.ainih.gov |
| C2-C3 Double Bond | Can enhance or weaken antiradical activity depending on phase polarity | nih.govnih.gov |
| C2-C3 Double Bond | Important for inhibition of certain enzymes (aldose reductases, PDE5), Nrf2 activation, essential for DPP-4 inhibition | researchgate.netalliedacademies.orgnottingham.ac.uknih.gov |
| C4 Carbonyl Group | Essential for DPP-4 inhibition | nih.gov |
Advanced Analytical and Quantification Methods for Neohesperidin
Chromatographic Techniques
Chromatography plays a vital role in separating neohesperidin (B1678168) from other components in a sample matrix before its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly utilized chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the separation and quantification of this compound. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation, sensitivity, and reproducibility.
Various HPLC methods have been developed for the analysis of this compound, often alongside other flavonoids found in citrus fruits and herbal medicines. tandfonline.comnih.govtandfonline.com These methods typically employ reversed-phase columns, such as C18, which are suitable for the separation of relatively polar compounds like flavonoids. researchgate.netsigmaaldrich.comscirp.org
Key parameters optimized during HPLC method development for this compound include the mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727), with the addition of an acid such as formic acid or acetic acid to improve peak shape and separation. tandfonline.comscirp.orgresearchgate.net The flow rate and column temperature are also adjusted to achieve optimal resolution and analysis time. tandfonline.comresearchgate.net
UV Detection (HPLC-UV)
Ultraviolet (UV) detection is a common and cost-effective method for detecting this compound after HPLC separation. Flavonoids, including this compound, possess characteristic UV absorption spectra due to their conjugated double bond systems. researchgate.netsigmaaldrich.com The detection wavelength is typically set at or near the maximum absorbance of this compound, often around 280 or 282 nm. researchgate.netsigmaaldrich.comscirp.org
HPLC-UV methods have been successfully applied for the quantification of this compound in various samples, including foods and herbal medicines. tandfonline.comnih.govtandfonline.comresearchgate.net For instance, an HPLC-UV method utilizing a C18 column with a gradient elution of acetonitrile and formic acid in water has been developed and validated for the simultaneous quantification of this compound and other flavonoids in plant samples. tandfonline.comnih.govtandfonline.comresearchgate.net This method demonstrated good linearity, precision, and accuracy within specific concentration ranges. tandfonline.comresearchgate.net
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r) | Recovery (%) | RSD (%) |
| This compound | 0.69 tandfonline.com | 2.04 tandfonline.com | >0.99 tandfonline.comresearchgate.net | 88-130 researchgate.net | 1.8 tandfonline.com |
| Hesperidin (B1673128) | 0.84 tandfonline.com | 2.84 tandfonline.com | >0.99 tandfonline.comresearchgate.net | 88-130 researchgate.net | 1.3 tandfonline.com |
| This compound Dihydrochalcone (B1670589) | 0.67 tandfonline.com | 2.22 tandfonline.com | >0.99 tandfonline.comresearchgate.net | 88-130 researchgate.net | 4.6 tandfonline.com |
| Hesperetin (B1673127) | 0.4 tandfonline.com | 1.34 tandfonline.com | >0.99 tandfonline.comresearchgate.net | 88-130 researchgate.net | 1.2 tandfonline.com |
Data compiled from research findings on simultaneous quantification of flavonoids using HPLC-UV. tandfonline.comresearchgate.net
Diode-Array Detection (HPLC-DAD)
Diode-Array Detection (DAD), also known as Photodiode-Array Detection (PDA), is an advanced form of UV detection that collects full UV-Vis spectra across a range of wavelengths simultaneously. sigmaaldrich.com This provides more comprehensive spectral information, which is valuable for peak identification, peak purity assessment, and the analysis of multiple compounds with different optimal wavelengths within a single run.
HPLC-DAD has been employed for the determination of this compound, particularly in complex matrices like foodstuffs and plant extracts. researchgate.netmdpi.com The spectral data obtained from DAD can help confirm the identity of this compound by comparing its spectrum to that of a standard. sigmaaldrich.com A validated HPLC-DAD method has been developed for the determination of this compound dihydrochalcone in premixtures and feedingstuffs, demonstrating acceptable performance characteristics in terms of repeatability, intermediate precision, and recovery rates. europa.eu
Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for this compound analysis. researchgate.netsigmaaldrich.comscirp.org In RP-HPLC, the stationary phase is non-polar (typically a C18 or C8 alkyl chain bonded silica), and the mobile phase is more polar, usually a mixture of water and a water-miscible organic solvent. This compound, being a relatively polar flavonoid glycoside, is retained by the non-polar stationary phase through hydrophobic interactions and is eluted by increasing the concentration of the organic solvent in the mobile phase.
RP-HPLC methods for this compound often utilize C18 columns and mobile phases consisting of acetonitrile or methanol mixed with water, often acidified with phosphoric acid or formic acid. scirp.orgresearchgate.netsielc.com These methods have been successfully applied for the simultaneous determination of this compound and other compounds in various matrices, including herbal preparations. scirp.orgresearchgate.net For example, an RP-HPLC method using a C18 column and a gradient elution of acetonitrile and phosphoric acid solution was developed for the simultaneous determination of this compound and naringin (B1676962) in Qingfei Paidu Granules. researchgate.netnih.gov This method showed good linearity, recovery, and reproducibility. researchgate.net
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity (µg) | Recovery (%) | RSD (%) |
| This compound | YMC Triart C18 researchgate.net | Acetonitrile/0.2% Phosphoric Acid (gradient) researchgate.net | 1.0 researchgate.net | 284 researchgate.net | 0.12-1.2 researchgate.net | 100.8 researchgate.net | 1.2 researchgate.net |
| Naringin | YMC Triart C18 researchgate.net | Acetonitrile/0.2% Phosphoric Acid (gradient) researchgate.net | 1.0 researchgate.net | 284 researchgate.net | 0.10-1.0 researchgate.net | 99.52 researchgate.net | 1.2 researchgate.net |
Data compiled from research on RP-HPLC determination of this compound and naringin. researchgate.net
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS)
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS) is a powerful and highly sensitive technique used for the identification and structural characterization of compounds like this compound, particularly in complex biological or natural product samples. mdpi.comsemanticscholar.org UPLC offers faster separation times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns. sielc.com ESI is a soft ionization technique suitable for polar and thermally labile compounds like flavonoids, producing primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). nih.gov The Q-TOF mass analyzer provides accurate mass measurements and fragmentation information (MS/MS), enabling confident identification and structural elucidation. mdpi.comsemanticscholar.orgresearchgate.net
UPLC-ESI-Q-TOF-MS/MS has been utilized in studies involving this compound, such as investigating its reaction products in antioxidant assays. mdpi.comsemanticscholar.org The accurate mass and fragmentation patterns obtained from the Q-TOF analyzer provide crucial information for identifying this compound and its potential metabolites or degradation products. mdpi.comsemanticscholar.orgresearchgate.net This technique is particularly valuable for non-targeted analysis and the characterization of unknown compounds in a sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely applied for the quantification of this compound in complex matrices, such as biological fluids (e.g., plasma, serum) and food products. nih.govnih.govnih.gov The combination of LC separation with the specificity of tandem mass spectrometry (MS/MS) allows for the accurate quantification of target analytes even in the presence of interfering substances. mdpi.com
In LC-MS/MS, after chromatographic separation, the eluent enters the mass spectrometer, where the analyte is ionized (commonly using ESI) and then undergoes fragmentation in the tandem mass analyzer. nih.govnih.gov By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM), a high degree of selectivity is achieved, minimizing matrix effects and improving sensitivity. nih.govnih.gov
LC-MS/MS methods have been developed and validated for the determination of this compound in rat serum and plasma for pharmacokinetic studies. nih.govnih.gov These methods often involve sample preparation steps like solid-phase extraction (SPE) or protein precipitation to clean up the matrix before injection into the LC-MS/MS system. nih.govnih.gov Internal standards are typically used to improve the accuracy and reproducibility of the quantification. nih.gov
LC-MS/MS methods for this compound in biological matrices have demonstrated high sensitivity, with low limits of quantification (LLOQ), enabling the determination of this compound concentrations in the low nanogram per milliliter range. nih.gov
| Analyte | Matrix | Sample Preparation | Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| This compound | Rat Serum | Solid-phase extraction nih.gov | Waters Nova Pak C18 nih.gov | Acetonitrile/Water nih.gov | Negative ESI nih.gov | - | 2.0 nih.gov | 89.3 nih.gov | <10 nih.gov |
| NHDC | Rat Plasma | Protein precipitation nih.gov | SB-C18 nih.gov | Acetonitrile/0.1% Formic Acid in Water (gradient) nih.gov | Negative ESI nih.gov | 611.4 → - nih.gov | 10 nih.gov | >80.3 nih.gov | <15 nih.gov |
Data compiled from research on LC-MS/MS determination of this compound and NHDC in biological samples. nih.govnih.gov
High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a powerful analytical tool for both qualitative and quantitative analysis. pharmacyjournal.inwikipedia.org It is an advancement of classical Thin Layer Chromatography (TLC), utilizing high-performance stationary phases and often automated equipment to enhance separation efficiency, precision, and detectability. pharmacyjournal.inwikipedia.org HPTLC is suitable for high-throughput screening and allows for the quantification of analytes at nanogram levels. pharmacyjournal.in The separation in HPTLC can occur based on adsorption, partition, or a combination of both, depending on the stationary phase and mobile phase used. pharmacyjournal.in The mobile phase moves through the stationary phase via capillary action, and compounds separate based on their affinity for the adsorbent. pharmacyjournal.in HPTLC is widely applied in various fields, including the analysis of food and drugs. pharmacyjournal.in While HPTLC generally has lower separation efficiency compared to techniques like HPLC or GC, selective post-chromatographic derivatization or the use of electronic filters can enhance its analytical power for detecting specific analytes. wikipedia.org The purity of separated compounds can be assessed using mass spectrometry or UV/Vis spectroscopy. wikipedia.org
Electrophoretic Methods
Electrophoretic methods, such as Capillary Electrophoresis (CE), represent relatively new analytical techniques used for the analysis of compounds like this compound dihydrochalcone. researchgate.net These methods offer advantages in separating and quantifying various components in complex matrices.
Capillary Electrophoresis (CE) / Capillary Zone Electrophoresis (CZE) for Quantitative Analysis
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has been investigated for the quantitative analysis of this compound dihydrochalcone in foodstuffs. researchgate.netscholarsportal.info Optimization of analytical conditions, such as the running buffer, is performed to achieve optimal separation of this compound dihydrochalcone from other substances. researchgate.netscholarsportal.info For instance, a running buffer of 100 mM borate (B1201080) at pH 8.3 has been found effective for the separation of this compound dihydrochalcone. researchgate.netscholarsportal.info CE methods can be developed to simultaneously analyze multiple components, including flavonoids like this compound, in matrices such as citrus juices. nih.gov
Electrochemical Detection Methods
Electrochemical methods are favored for the analysis of compounds like this compound dihydrochalcone due to their advantages of high sensitivity, good selectivity, simple pretreatment, and low cost. researchgate.netresearchgate.net These methods involve investigating the electrochemical behavior and redox processes of the analyte at modified electrodes using techniques such as cyclic voltammetry (CV). researchgate.netresearchgate.net Under optimized conditions, linear sweep voltammetry (LSV) can be used for the detection and quantification of this compound dihydrochalcone. researchgate.netresearchgate.net Modified electrodes, such as those utilizing single-walled carbon nanotubes (SWNTs) or CoFe@C/Nafion composite films on a glassy carbon electrode (GCE), have been developed to enhance the electrochemical sensing of this compound dihydrochalcone, exhibiting excellent redox activity and increased oxidation peak signals. researchgate.netnih.gov
Method Optimization and Validation
The development and validation of analytical methods are critical to ensure the accuracy, reliability, and consistency of the results. certified-laboratories.comwjarr.com Method validation confirms that a method is suitable for its intended purpose as a quality control tool. wjarr.com
Development of Optimal Chromatographic Conditions (Mobile Phase, Column, Temperature, Flow Rate)
Optimizing chromatographic conditions is essential for achieving effective separation and sensitive detection of this compound. For High-Performance Liquid Chromatography (HPLC), parameters such as the mobile phase composition, column type, column temperature, and flow rate are carefully selected and adjusted. researchgate.netmdpi.com Studies have employed gradient elution modes with mobile phases consisting of mixtures like methanol, acetonitrile, and water with acidic modifiers (e.g., acetic acid or formic acid) to separate this compound along with other flavonoids. researchgate.netmdpi.com Different flow rates (e.g., 0.58 mL/min, 0.9 mL/min, 0.8 mL/min), column temperatures (e.g., 22 °C, 35 °C, 40 °C), and columns (e.g., C18) have been investigated to optimize separation efficiency and analysis time. researchgate.netmdpi.comscispace.com The detection wavelength is also a critical parameter, with UV detection at wavelengths like 285 nm or 278 nm being commonly used for this compound and other flavonoids. researchgate.netmdpi.comshimadzu.com Interference from other components in the matrix, such as preservatives or natural juice constituents, can be addressed by controlling mobile phase strength and pH. flvc.org Filter membranes used in sample preparation can also affect the analysis by adsorbing analytes, highlighting the importance of selecting appropriate filtration materials and volumes. flvc.org
Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, Accuracy, and Recovery
Analytical method validation involves evaluating several key performance characteristics to demonstrate that the method is reliable and fit for purpose. certified-laboratories.comwjarr.comeuropa.eu These parameters typically include linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), precision, accuracy, and recovery. certified-laboratories.comwjarr.com Validation is often performed according to guidelines from regulatory bodies like the ICH. europa.eui-scholar.inmdpi.com
Linearity: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. certified-laboratories.com It is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (r or r²) of the calibration curve. researchgate.netscholarsportal.inforesearchgate.netmdpi.comnih.gov Good linearity is indicated by a high correlation coefficient, often close to 0.999 or higher. researchgate.netscholarsportal.inforesearchgate.netmdpi.com
Limit of Detection (LOD): The LOD is the lowest concentration or amount of the analyte that can be reliably detected, though not necessarily quantified, under the given method conditions. certified-laboratories.comwjarr.com It is often determined based on the signal-to-noise ratio (S/N). researchgate.netresearchgate.net Reported LOD values for this compound and its dihydrochalcone have varied depending on the analytical technique and specific method parameters, ranging from μg/L to nM levels. researchgate.netscholarsportal.inforesearchgate.netnih.govresearchgate.net
Limit of Quantification (LOQ): The LOQ is the lowest concentration or amount of the analyte that can be quantified with acceptable accuracy and precision. certified-laboratories.comwjarr.com Like LOD, LOQ values are method-dependent and are typically higher than LOD values. researchgate.netmdpi.comeuropa.eu
Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. certified-laboratories.comwjarr.com It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netscholarsportal.info Precision can be assessed as repeatability (intra-day precision) and intermediate precision or reproducibility (inter-day precision, different analysts, different equipment). researchgate.netscholarsportal.infoeuropa.eu
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. certified-laboratories.comwjarr.com It is often evaluated through recovery studies, where known amounts of the analyte are added to a sample matrix (spiking), and the percentage of the added analyte recovered by the method is determined. wjarr.comeuropa.eunih.govresearchgate.net Accuracy can also be assessed by comparing results to those obtained by a validated reference method. europa.eu
Recovery: Recovery is a measure of the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix. certified-laboratories.comwjarr.com It is typically expressed as a percentage of the known amount of analyte added to the sample that is detected by the method. nih.govresearchgate.net Acceptable recovery ranges are often defined in validation guidelines. researchgate.net
Here are some examples of validation data reported for the analysis of this compound and related compounds using different methods:
| Analytical Technique | Analyte(s) | Linearity Range | Correlation Coefficient (r or r²) | LOD | LOQ | Precision (RSD) | Recovery (%) | Source |
| CZE | This compound Dihydrochalcone | 2.9–42 mg/L | 0.9996 | 1.75 μg/L | Not specified | Intra-day: 1.6% Inter-day: 2.8% | Not specified | researchgate.netscholarsportal.info |
| Voltammetry (SWNTs modified GCE) | This compound Dihydrochalcone | 5×10⁻⁸ to 8×10⁻⁶ mol/L | Not specified | 2×10⁻⁸ mol/L | Not specified | Not specified | Satisfactory | researchgate.net |
| Voltammetry (CoFe@C/Nafion modified GCE) | This compound Dihydrochalcone | 0.08 – 20 µmol/L | 0.9957 | 14.2 nmol/L | Not specified | Good reproducibility | Satisfactory | nih.gov |
| HPLC-UV | Hesperidin, this compound, etc. | Not specified for this compound | r² = 0.999 (for 4 flavonoids) | <0.0156 µg/mL (for 4 flavonoids) | <0.100 µg/mL (for 4 flavonoids) | Not specified | Not specified | researchgate.net |
| HPLC-DAD | This compound Dihydrochalcone, Naringin DC | 0.2-49.0 mg/L | >0.999 | Not specified | 0.02 mg/kg (NHDC), 0.01 mg/kg (Naringin DC) | Intra-day: 0.7%-4.1% Inter-day: 0.9%-6.0% | 86.2%-105.0% | |
| HPLC-DAD | This compound, etc. | R² ≥ 0.9997 (for 10 flavonoids) | ≥ 0.9997 | Not specified | Not specified | Inter-day < 0.599% Intra-day < 0.055% | 92.30–108.80% | mdpi.com |
| HPLC-DAD (Feed Additive) | Neohesperidine dihydrochalcone | Not specified | Not specified | 0.1 mg/kg (in feedingstuffs) | 0.8 mg/kg (in feedingstuffs) | Not specified | Not specified | europa.eu |
| HPTLC | Hesperidin | 100-800 ng/spot | 0.9986 | 8.87 ng/spot | 23.21 ng/spot | < 2% | 98.55%-99.38% | nih.gov |
| RP-HPTLC | Hesperidin | 20–2000 ng/band | Not specified | 7.02 ± 0.28 ng/band⁻¹ | 21.06 ± 0.84 ng/band⁻¹ | Not specified | Not specified | mdpi.com |
Q & A
Q. How can HPLC-UV methods be optimized for separating and quantifying Neohesperidin in complex matrices?
Methodological Answer:
- Utilize a gradient elution system with 99% acetonitrile and 0.1% formic acid as mobile phases, a flow rate of 0.9 mL/min , and a C18 column at 35°C . Single-factor experiments and Box-Behnken designs can optimize separation efficiency. Validation parameters include LODs (<0.84 µg/mL), LOQs (<2.84 µg/mL), and recovery rates (88–130%) for robustness .
Q. What extraction techniques are validated for isolating this compound from citrus sources?
Methodological Answer:
Q. How to ensure reproducibility in pharmacological assays involving this compound?
Methodological Answer:
- Follow NIH preclinical guidelines: report detailed experimental conditions (e.g., dose, administration route, animal models). Use UPLC-MS/MS for pharmacokinetic studies in rats, with validated parameters for urine and fecal excretion kinetics (e.g., linearity, precision RSD <4.6%) .
Advanced Research Questions
Q. What molecular dynamics (MD) approaches validate this compound’s binding affinity to targets like SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)?
Methodological Answer:
Q. How do DFT simulations compare this compound’s chemical reactivity to Hesperidin for antiviral applications?
Methodological Answer:
- Analyze Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) via DFT. This compound exhibits lower energy gaps (indicating higher reactivity) and stronger electrophilic regions, suggesting superior inhibitory potential against SARS-CoV-2 vs. Hesperidin .
Q. How can network pharmacology identify this compound’s multi-target mechanisms in diseases like hepatocellular carcinoma?
Methodological Answer:
Q. What strategies resolve discrepancies in this compound’s reported binding affinities across computational studies?
Methodological Answer:
Q. How do TRPV1 antagonism studies differentiate this compound’s analgesic mechanism from other flavonoids?
Methodological Answer:
- Perform capsaicin-induced pain models with molecular docking to TRPV1’s vanilloid-binding site. This compound’s hydrophobic interactions (e.g., Tyr511, Leu547) and lack of thermoregulatory side effects distinguish it from analogs .
Q. What in silico methods predict this compound’s ADME properties?
Methodological Answer:
Q. How to design robust in vivo studies for this compound’s antihypertensive effects?
Methodological Answer:
- Use angiotensin II-induced hypertensive models. Monitor vascular remodeling via histopathology and qPCR for markers like MMP9. Dose-response studies (10–50 mg/kg) with sham controls ensure reproducibility .
Data Analysis and Contradiction Management
Q. How should researchers address variability in this compound’s recovery rates (88–130%) during HPLC quantification?
Methodological Answer:
Q. What statistical frameworks are critical for interpreting this compound’s dose-dependent effects?
Methodological Answer:
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes, confidence intervals, and power analysis to mitigate Type I/II errors. Pre-register protocols to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
